Copper;platinum
Description
Significance of Bimetallic Copper-Platinum Formulations
The primary significance of combining copper and platinum lies in the ability to create materials with tailored properties. Alloying platinum with copper can significantly reduce the amount of the expensive noble metal required without compromising, and in many cases, even enhancing, the material's performance. eurekalert.org This is particularly crucial in applications like catalysis, where platinum is a key component but its high cost and scarcity present major hurdles for widespread adoption. eurekalert.orglbl.gov
Bimetallic copper-platinum nanoparticles, for instance, have demonstrated superior catalytic activities for a variety of chemical reactions compared to their monometallic counterparts. chemrxiv.orgbeilstein-journals.org This enhancement is attributed to synergistic effects between the two metals, which can modify the electronic structure and surface geometry of the catalyst, leading to improved reaction rates and selectivity. nih.govnih.gov For example, the presence of copper can decrease the cost of the catalyst and improve its activity in reactions such as the selective hydrogenolysis of glycerol (B35011). chemrxiv.org Furthermore, the market for platinum-copper alloys is expected to grow, driven by increasing demand from industries that require high-performance materials, including electronics, automotive, and jewelry manufacturing. github.com
Overview of Copper-Platinum Intermetallic and Alloy Systems
Copper-platinum systems can exist as either alloys or ordered intermetallic compounds, each with distinct structural and chemical properties. matec-conferences.org
Alloys: In copper-platinum alloys, the atoms of the two elements are randomly distributed within a crystal lattice. The properties of these alloys, such as hardness and catalytic activity, can be tuned by varying the composition. rsc.org For example, adding copper to platinum can increase its hardness, making it more suitable for applications like jewelry. matthey.com Platinum-copper alloys are also noted for their excellent conductivity, durability, and corrosion resistance, making them valuable in electrical and automotive applications. github.com
Intermetallic Compounds: Below a critical temperature, copper and platinum atoms can arrange themselves into a highly ordered, long-range crystal structure, forming intermetallic compounds. matec-conferences.org These compounds, such as Cu₃Pt, CuPt, and CuPt₃, possess unique and often enhanced properties compared to disordered alloys. matec-conferences.orgrsc.org For instance, the intermetallic CuPt phase has shown enhanced catalytic properties for CO oxidation compared to pure platinum particles of the same size. chemrxiv.org These ordered structures provide well-defined active sites, which can lead to exceptional stability and selectivity in catalytic reactions. mdpi.com Some platinum intermetallic compounds also exhibit distinct colors, a property that is being explored for decorative applications. google.comscielo.org.zaup.ac.za
Interactive Data Table: Properties of Copper-Platinum Systems
| System Type | Composition | Key Properties | Potential Applications |
| Alloy | Pt-Cu (variable) | Enhanced hardness, good conductivity, corrosion resistance. github.commatthey.com | Jewelry, electrical contacts, catalysis. chemrxiv.orggithub.commatthey.com |
| Intermetallic | Cu₃Pt | Ordered crystal structure, stable catalytic activity. rsc.org | Catalytic CO oxidation. rsc.org |
| Intermetallic | CuPt | Rhombohedral superlattice, enhanced catalytic activity. matec-conferences.orgchemrxiv.org | Heterogeneous catalysis, CO oxidation. chemrxiv.org |
| Intermetallic | Pt₃Co (with Cu) | Ordered core-shell structure, high ORR activity. bohrium.com | Fuel cell catalysts. bohrium.com |
| Alloy | PtCu Nanotubes | Pt-enriched surface, high activity and durability for ORR. rsc.org | Fuel cell cathodes. rsc.org |
| Single Atom Alloy | Pt atoms on Cu | High catalytic efficiency, cost-effective. eurekalert.org | Selective hydrogenation. eurekalert.org |
Research Challenges and Opportunities in Copper-Platinum Science
Despite the significant progress in understanding and utilizing copper-platinum systems, several challenges and opportunities remain.
Challenges:
Synthesis Control: Achieving precise control over the size, shape, composition, and atomic ordering of copper-platinum nanoparticles remains a significant challenge. beilstein-journals.orgnih.gov The synthesis method can greatly influence the final properties of the material.
Stability: While bimetallic systems can be more stable than their monometallic counterparts, issues like deactivation and degradation under harsh reaction conditions can still occur. chemrxiv.org For instance, the corrosion of copper cooling elements in high-temperature smelting processes presents a notable challenge. scielo.org.za
Understanding Reaction Mechanisms: A deeper understanding of the fundamental mechanisms by which copper-platinum catalysts facilitate specific reactions is needed to design more efficient and selective materials. nih.gov
Opportunities:
Advanced Catalysis: There are vast opportunities for developing novel copper-platinum catalysts for a wide range of applications, including energy conversion (e.g., fuel cells and hydrogen evolution), environmental remediation (e.g., CO₂ reduction and pollutant degradation), and fine chemical synthesis. rsc.orgmdpi.comresearchgate.netrsc.orgacs.org
Single-Atom Catalysis: The development of single-atom alloy catalysts, where individual platinum atoms are dispersed on a copper support, offers a promising route to maximize the efficiency of the precious metal and develop highly active and selective catalysts. eurekalert.orgnih.gov
Computational Materials Design: The use of computational modeling and simulation can accelerate the discovery and design of new copper-platinum materials with optimized properties for specific applications.
High-Temperature Electronics: The development of copper-platinum bimetallic conductors through additive manufacturing opens up possibilities for high-temperature printed sensor electronics for extreme environments. acs.org
Recycling and Sustainability: Developing efficient methods for recycling and recovering platinum and copper from end-of-life products is crucial for the long-term sustainability of these materials. mmta.co.uk
Structure
2D Structure
Properties
CAS No. |
62111-90-4 |
|---|---|
Molecular Formula |
Cu3Pt5 |
Molecular Weight |
1166.1 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/3Cu.5Pt |
InChI Key |
DATSKWWONPJJRU-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Synthesis Methodologies for Copper Platinum Compounds
Colloidal Synthesis Approaches
Colloidal synthesis has emerged as a versatile and widely utilized method for producing Cu-Pt nanoparticles with a high degree of control over their physical and chemical characteristics. This solution-based approach involves the chemical reduction of metal precursors in the presence of stabilizing agents, which prevent agglomeration and guide the growth of the nanoparticles.
Control of Nanoparticle Size and Crystal Structure
The precise control over nanoparticle size and crystal structure is a hallmark of colloidal synthesis methods. For bimetallic Cu-Pt alloy nanoparticles, the size and shape can be effectively managed by systematically varying the reaction parameters. Key factors that influence the final morphology include the relative ratios of stabilizing agents, the choice of solvent, and the rate of reduction of the metal precursors. acs.org
For instance, the use of capping agents like oleylamine (B85491) and oleic acid is crucial. By adjusting the ratio of these two stabilizers, researchers can direct the synthesis towards either spherical nanoparticles or anisotropic structures like nanorods. acs.org The selection of the solvent also plays a significant role; for example, using different ether solvents can influence the final dimensions of the synthesized nanostructures. acs.org
While the principles of size and shape control are well-established for individual metal nanoparticles, applying these to bimetallic systems like copper-platinum requires careful tuning of the synthesis conditions. researchgate.netucl.ac.uk The choice of capping agents is critical, as they selectively bind to different crystal facets, thereby controlling the growth rates in different directions. acs.org For example, alkylamines have been shown to selectively bind to the {100} facets of copper, guiding the evolution of nanocrystals into shapes enclosed by these facets. acs.org The introduction of a secondary metal, like in seed-mediated growth, can also be an effective strategy to control the size of the resulting bimetallic nanoparticles. acs.org
Tunable Lengths and Aspect Ratios in Nanorods
A significant achievement in the colloidal synthesis of Cu-Pt compounds is the ability to produce nanorods with tunable lengths and aspect ratios. A straightforward colloidal method has been demonstrated for the synthesis of uniform, ultrathin Cu-Pt nanorods with diameters of approximately 2.5 nm. acs.org The aspect ratios of these nanorods can be controllably tuned from approximately 5:1 to 25:1. acs.org
This level of control is achieved by manipulating several experimental variables:
Stabilizer Ratio: The ratio of oleylamine to oleic acid is a primary determinant of the nanorod's final length. For example, increasing the amount of oleylamine can lead to longer nanorods. acs.org
Solvent: The choice of solvent has a pronounced effect on the length of the Cu-Pt nanorods. The use of diphenyl ether and dibenzyl ether as solvents can produce progressively longer nanorods. acs.org
The synthesis typically yields a mixture of spherical nanoparticles and nanorods, which can then be separated through precipitation and centrifugation. acs.org Seed-mediated growth is another powerful technique for producing nanorods with uniform diameters, where pre-synthesized seeds direct the anisotropic growth of the second metal. researchgate.netosti.gov
| Parameter Varied | Effect on Cu-Pt Nanorod Dimensions | Resulting Aspect Ratio |
|---|---|---|
| Oleylamine/Oleic Acid Ratio | Increasing oleylamine leads to longer nanorods. | ~5:1 to ~12:1 |
| Solvent Type (e.g., Diphenyl ether, Dibenzyl ether) | Different solvents yield nanorods of varying average lengths. | Up to ~25:1 |
Monodispersed Nanocluster Fabrication
The fabrication of monodispersed nanoclusters, which are aggregates of atoms in the size range of sub-nanometers to a few nanometers, is another area where colloidal synthesis excels. For copper-platinum systems, a seed-mediated approach has been successfully developed to synthesize monodisperse PtₓCu₁₀₀₋ₓ nanocrystal alloys with controlled Pt/Cu ratios. researchgate.net This method ensures that the platinum and copper are effectively alloyed within individual nanocrystals, leading to a uniform composition throughout the sample. researchgate.net
The synthesis of monodispersed nanoclusters often relies on the careful selection of templates or capping agents that can confine the growth of the clusters and prevent their aggregation. rsc.org While various methods exist for the synthesis of copper nanoclusters, achieving atomic precision and stability in bimetallic systems like Cu-Pt requires precise control over the reaction kinetics and stoichiometry of the precursors. rsc.org
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in aqueous solutions to crystallize materials. This technique is known for its ability to produce well-defined crystalline structures. For the synthesis of platinum-group metal nanoparticles, hydrothermal conditions, typically around 180°C, have been employed. researchgate.netnih.gov In such syntheses, organic molecules like 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) can act as both a reducing agent and a stabilizer, preventing the aggregation of the nanoparticles. researchgate.netnih.gov The size and stability of the resulting nanoparticles are influenced by factors such as the concentration of the stabilizer, the pH of the solution, and the reaction temperature. researchgate.netnih.gov
While hydrothermal methods are widely used for various nanoparticles, including copper, specific detailed research findings for the hydrothermal synthesis of copper-platinum compounds are not as prevalent in the literature. brjac.com.br The principles, however, suggest that by controlling the precursor concentrations, temperature, and pressure, it would be feasible to produce crystalline Cu-Pt alloys and compounds.
Solid-State Synthesis Techniques
Solid-state synthesis offers a solvent-free alternative for the fabrication of nanomaterials. These methods typically involve the thermal treatment of solid precursors to induce chemical reactions and phase transformations.
On-Substrate Growth of Core-Shell Nanocubes
A notable example of solid-state synthesis is the on-substrate growth of core-shell nanocubes. A method has been developed for the synthesis of size-controlled CuPt@Cu₂O core-shell nanocubes directly on a copper substrate. nih.govnih.gov This technique utilizes colloidal precursors in a solid-state route, combining the advantages of both methodologies. nih.govnih.gov
The process involves the following key steps:
Functionalization of the Substrate: The copper substrate is functionalized with a diamine passivation layer. nih.govnih.gov
Immobilization of Precursors: A high density of platinum nanoparticles (PtNPs) are immobilized on the functionalized surface. nih.govnih.gov
Annealing: The substrate with the immobilized PtNPs is annealed in a reducing atmosphere. This thermal treatment leads to the transformation into CuPt@Cu₂O core-shell nanocubes. nih.govnih.gov
The resulting nanocubes are well-dispersed and uniform, with an edge length of approximately 45 nm. nih.gov This on-substrate growth method is advantageous as it simplifies post-synthesis processing, making the materials readily available for applications. nih.govnih.gov Another approach to creating core-shell structures involves the electrochemical deposition of a platinum shell onto pre-synthesized copper nanoparticles. researchgate.net
| Synthesis Step | Description | Key Outcome |
|---|---|---|
| Substrate Functionalization | Application of a diamine passivation layer on a copper substrate. | Prepares the surface for precursor immobilization. |
| Precursor Immobilization | High-density deposition of platinum nanoparticles (PtNPs) onto the functionalized substrate. | Ensures uniform distribution of the platinum component. |
| Annealing | Thermal treatment of the PtNP-decorated substrate under a reducing atmosphere. | Formation of well-dispersed CuPt@Cu₂O core-shell nanocubes. nih.govnih.gov |
Galvanic Replacement Reactions for Nanotube Formation
Galvanic replacement is a versatile and effective method for producing bimetallic and hollow nanostructures, including nanotubes. This process relies on the difference in electrochemical potentials between two different metals. In the context of copper-platinum systems, a less noble metal, such as copper or silver, acts as a sacrificial template.
One documented approach involves the use of silver (Ag) nanowires as a template to first create silver chloride (AgCl) nanotubes, upon which platinum nanocrystals are then grown via a galvanic replacement reaction with a platinum precursor salt like hexachloroplatinic acid (H₂PtCl₆). rsc.org While this example uses an intermediary, the direct galvanic replacement between copper nanostructures and a platinum salt is also a viable route for creating hollow or porous Cu-Pt nanostructures. mdpi.com The reaction can be represented as:
Cu(s) + PtCl₆²⁻(aq) → Pt(s) + Cu²⁺(aq) + 6Cl⁻(aq)
The morphology of the resulting nanotubes, such as wall thickness and porosity, can be controlled by manipulating reaction parameters like the concentration of the platinum precursor and the reaction time. acs.org
Redox Deposition and Sequential Reduction Methods
Redox deposition and sequential reduction are prominent methods for synthesizing bimetallic copper-platinum nanoparticles and composites. These techniques offer control over the composition and distribution of the two metallic elements.
Redox Deposition: In this approach, a reducing agent is used to reduce a platinum salt in the presence of a copper species, leading to the formation of a bimetallic compound. A notable example is the use of copper(I) as the reducing agent for the transformation of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), to produce stable bimetallic PtCu nanoparticles. nih.govchemrxiv.org This one-pot synthesis is advantageous for its simplicity and efficiency in creating bimetallic nanostructures. nih.gov The final product incorporates copper into its structure, a result of the redox chemistry where Cu(I) is oxidized to Cu(II) while Pt(II) is reduced to Pt(0). nih.gov
Sequential Reduction: This method involves the deposition of the two metals in a stepwise manner. For instance, bimetallic Cu-Pt composites can be prepared by the consecutive deposition of copper and platinum onto a support material like carbon black. rsc.org In one such experimental protocol, copper is first deposited onto the support, followed by the deposition of platinum. rsc.org Research has shown that the presence of copper can facilitate the subsequent reduction and deposition of platinum, leading to a higher platinum content in the final composite compared to direct deposition of platinum alone. rsc.org This suggests a synergistic interaction between the two metals during the synthesis process.
| Method | Description | Key Parameters | Resulting Structure |
| Redox Deposition | Simultaneous reduction of a platinum salt using a copper species (e.g., Cu(I)) as the reducing agent. nih.govchemrxiv.org | - Platinum precursor (e.g., K₂PtCl₄) - Copper(I) source (e.g., CuBr) - Stabilizing agents (e.g., EDTA) nih.gov | Bimetallic PtCu nanoparticles. nih.gov |
| Sequential Reduction | Stepwise deposition of copper and platinum onto a substrate. rsc.org | - Order of deposition - Metal precursors - Support material (e.g., carbon black) rsc.org | Bimetallic Cu-Pt composites with controlled composition. rsc.org |
Surfactant-Modified Processes for Controlled Morphology
Surfactants play a crucial role in the synthesis of nanomaterials by controlling their size, shape, and stability. rsc.org In the context of copper-platinum compounds, surfactants can be employed to direct the growth of the nanocrystals into specific morphologies.
Surfactants are amphiphilic molecules that can adsorb onto the surface of growing nanoparticles. This selective adsorption can alter the surface energy of different crystal facets, thereby influencing the growth rates along different crystallographic directions. rsc.org This anisotropic growth is key to achieving non-spherical morphologies such as nanorods, nanocubes, and other complex shapes. researchgate.net
For instance, in the synthesis of copper nanostructures, the concentration of a surfactant like cetyltrimethylammonium bromide (CTAB) can be adjusted to tune the final shape from spherical nanoparticles to nanorods. researchgate.net While specific studies detailing the use of a wide range of surfactants for copper-platinum systems are emerging, the principles derived from the synthesis of the individual metal nanoparticles are applicable. The choice of surfactant, its concentration, and the reaction conditions are all critical parameters that can be fine-tuned to achieve the desired morphology of the bimetallic Cu-Pt nanostructures. nih.gov The use of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) has also been shown to influence the final morphology, leading to structures such as dendrite-like nanoparticles. chemrxiv.org
| Surfactant/Stabilizer | Role | Potential Morphological Outcome |
| Cetyltrimethylammonium bromide (CTAB) | Shape-directing agent by selective facet adsorption. researchgate.net | Nanorods, nanocubes. researchgate.net |
| Polyvinylpyrrolidone (PVP) | Stabilizer and deposition rate controller. chemrxiv.org | Dendritic nanoparticles. chemrxiv.org |
| Sodium dodecyl sulfate (B86663) (SDS) | Size and shape controlling agent. up.ac.za | Polyhedral nanostructures. researchgate.net |
Graphene, a two-dimensional sheet of carbon atoms, and its doped variants are increasingly being used as support materials for metallic nanoparticles due to their high surface area, excellent electrical conductivity, and strong interaction with metal nanoparticles. Doping graphene with heteroatoms like nitrogen (N) or boron (B) can further enhance its properties and influence the synthesis and catalytic activity of the supported nanoparticles.
The synthesis of copper-platinum compounds on doped graphene substrates typically involves the reduction of copper and platinum precursors in a suspension of the doped graphene material. The heteroatoms in the graphene lattice can act as anchoring sites for the metal nanoparticles, leading to a more uniform dispersion and preventing their aggregation. rsc.org
For example, nitrogen-doped graphene has been used as a support for copper nanoparticles. researchgate.net Similarly, boron-doped graphene has been employed to anchor copper nanoparticles. researchgate.net These doped sites, often pyridinic nitrogen or boron integrated into the carbon lattice, can strongly coordinate with the metal atoms, leading to the formation of smaller and more stable nanoparticles. rsc.orgresearchgate.net The synthesis of platinum nanoparticles on nitrogen-doped graphene has also been demonstrated. mdpi.com By extension, a co-reduction of copper and platinum precursors in the presence of nitrogen- or boron-doped graphene would result in the formation of well-dispersed bimetallic Cu-Pt nanoparticles on the doped graphene support.
| Doped Graphene Substrate | Dopant | Role of Dopant | Advantages for Cu-Pt Synthesis |
| Nitrogen-doped graphene (N-graphene) | Nitrogen | - Provides anchoring sites for metal nanoparticles. rsc.org - Enhances electrical conductivity. mdpi.com | - Improved dispersion of Cu-Pt nanoparticles. - Enhanced stability of nanoparticles against sintering. rsc.org |
| Boron-doped graphene (B-graphene) | Boron | - Creates active sites for nanoparticle nucleation. researchgate.net - Modifies the electronic properties of graphene. acs.org | - Facilitates the formation of small, well-distributed Cu-Pt nanoparticles. - Potential for synergistic electronic effects between the nanoparticles and the support. |
Structural and Morphological Characterization of Copper Platinum Materials
Advanced Electron Microscopy Studies
Electron microscopy serves as a cornerstone for the characterization of Cu-Pt nanomaterials, offering a suite of techniques to probe their atomic-level details.
High-Resolution Imaging of Nanoparticle Architectures
High-resolution transmission electron microscopy (HRTEM) enables the direct visualization of the crystalline structure of Cu-Pt nanoparticles. HRTEM images reveal lattice fringes, which are the periodic patterns of atomic planes within a crystal. The spacing between these fringes can be measured to identify the crystallographic planes and determine the crystal structure. For instance, in Cu-Pt bimetallic nanoparticles, HRTEM has been used to measure interplanar spacings of 0.218 nm, corresponding to the (111) planes of a face-centered cubic (fcc) structure. researchgate.net Similarly, interplanar distances of 0.211 nm and 0.205 nm have been observed, which are close to the reported values for PtCu (111) and Cu (111) planes, respectively. chemrxiv.org The morphology of these nanoparticles can also be precisely determined, with studies showing spherical shapes with average diameters around 2.5 nm to larger, more complex structures. researchgate.net The evolution of nanoparticle geometry, from spherical at room temperature to cubic at temperatures of 300°C and above, has also been documented using HRTEM. researchgate.net
| Nanoparticle System | Measured Interplanar Spacing (nm) | Corresponding Crystal Plane | Reference |
| Cu-Pt Bimetallic Nanoparticle | 0.218 | (111) | researchgate.net |
| PtCu Nanoparticle | 0.211 | PtCu (111) | chemrxiv.org |
| Cu Nanoparticle | 0.205 | Cu (111) | chemrxiv.org |
| Pt Nanoparticle | 0.231 | Pt (111) | chemrxiv.org |
Scanning Transmission Electron Microscopy (STEM) for Core-Shell Configurations
Scanning transmission electron microscopy (STEM) is a powerful technique for characterizing the internal structure of nanoparticles, particularly those with core-shell configurations. In this mode, a focused electron beam is scanned across the sample, and various signals are collected to form an image. This technique is instrumental in confirming the formation of a core-shell structure, where one metal forms the core and the other forms a surrounding shell. For example, in Cu@CuPt core-shell particles, STEM analysis has confirmed a Cu-rich core enveloped by a Pt-rich layer. chemrxiv.orgacs.org The thickness of the shell can be precisely controlled during synthesis and subsequently verified using STEM. nih.gov This control is crucial as the shell thickness influences the material's catalytic activity and stability. acs.org
High-Angle Annular Dark-Field STEM (HAADF-STEM) Analysis
High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is a specialized STEM technique that provides Z-contrast imaging, where the brightness of a region in the image is directly related to the atomic number (Z) of the elements present. This makes it exceptionally useful for distinguishing between elements with different atomic numbers, such as copper (Z=29) and platinum (Z=78). researchgate.netaps.org In Cu-Pt nanoparticles, HAADF-STEM images clearly show different atomic contrasts, allowing for the visualization of the distribution of Cu and Pt atoms. researchgate.net This technique has been used to identify crystal facets, such as the (111) and (002) planes, in individual nanoparticles. researchgate.net The high resolution of HAADF-STEM enables the observation of the atomic arrangement and can reveal the formation of ordered alloy structures or segregated domains within the nanoparticles.
| Nanoparticle Type | Core | Shell | Analytical Technique | Reference |
| Cu@CuPt | Cu-rich | Pt-rich | STEM-EDS | chemrxiv.orgresearchgate.net |
| Cu@Pt | Cu | Pt | ADF-STEM, EDS | nih.gov |
| Pt@Cu | Pt | Cu | ADF-STEM, EDS | nih.gov |
| Pt-Pd | Pt | Pd | HAADF-STEM, STEM-EDS | nih.gov |
Electron Energy Loss Spectroscopy (EELS) for Chemical States and Interfaces
Electron energy loss spectroscopy (EELS) is a technique that analyzes the energy lost by electrons as they pass through a sample. This energy loss is characteristic of the elements present and their chemical environment, including oxidation states and bonding. numberanalytics.comcopperpodip.com EELS can provide information about the electronic structure of materials at the nanoscale. numberanalytics.com In the context of Cu-Pt materials, EELS can be used to study the fine structure of the absorption edges of copper and platinum, which can reveal their oxidation states. eels.info For instance, the appearance of white lines at the L2,3-edges of copper can indicate its oxidation. eels.info This technique is particularly valuable for characterizing the interfaces between the core and shell in core-shell nanoparticles and for understanding the electronic interactions between the two metals. acs.org
In Situ Microscopic Observations of Structural Evolution
In situ electron microscopy allows for the real-time observation of structural and morphological changes in nanoparticles under various conditions, such as heating or exposure to reactive gases. rsc.orgoaepublish.com This powerful technique provides direct insight into the dynamic processes of nanoparticle formation, growth, and degradation. For example, in situ TEM has been used to visualize the degradation of Cu-Pt core-shell particles in an oxidizing environment, showing the segregation of Pt and Cu oxide and the loss of the core-shell structure. acs.org It has also been employed to track the structural evolution of copper nanoparticles, which initially have a Cu core-Cu2O oxide shell structure, as they undergo hollowing through the nanoscale Kirkendall effect under electron beam irradiation. researchgate.net These observations are crucial for understanding the stability of Cu-Pt nanomaterials and for designing more robust catalysts.
X-ray Diffraction (XRD) Analysis of Crystal Structures
X-ray diffraction (XRD) is a cornerstone technique for probing the long-range crystallographic order in materials. unimi.it By analyzing the diffraction patterns produced when X-rays interact with a crystalline sample, crucial information about the material's phase composition and lattice parameters can be obtained. utah.eduresearchpublish.com
The Cu-Pt system is known for its complex phase behavior, featuring a continuous solid solution at high temperatures and several ordered intermetallic phases at lower temperatures. matec-conferences.org XRD is instrumental in identifying these distinct phases. For instance, the disordered face-centered cubic (fcc) phase and the ordered L1₁, L1₂, and L1₃ superstructures can be distinguished by their unique sets of diffraction peaks. researchgate.net The position of these peaks is governed by the lattice parameters of the crystal structure.
The lattice parameter of Cu-Pt alloys generally varies with composition. researchgate.net In disordered alloys, the lattice parameter can be estimated, though deviations from a linear relationship (Vegard's law) are common. nasa.gov For example, in the face-centered cubic (fcc) structure of pure platinum, the lattice parameter is approximately 3.94 Å. materialsproject.org The introduction of smaller copper atoms into the platinum lattice is expected to cause a contraction of the unit cell. Conversely, the lattice parameter of Cu-Pt nanoparticles can be influenced by their size, with smaller nanoparticles exhibiting shifts in their phase diagrams. rsc.org
A study on (Fe₁₋ₓCuₓ)₅₅Pt₄₅ thin films demonstrated that as copper content increases, the 'c' lattice parameter decreases while the 'a' lattice parameter expands, leading to a larger tetragonal distortion. arxiv.org This highlights the sensitivity of lattice parameters to the specific atomic arrangement within the alloy.
Table 1: Lattice Parameters of Selected Cu-Pt and Related Structures
| Material | Crystal Structure | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|
| Platinum (Pt) | Cubic (Fm-3m) | 3.94 | 3.94 | materialsproject.org |
| Pt-Cu/Al₂O₃ (reduced) | fcc | - | - | acs.org |
| (Fe₀.₉₅Cu₀.₀₅)₅₅Pt₄₅ (annealed) | Tetragonal (L1₀) | ~3.85 | ~3.70 | arxiv.org |
Thermal treatment, or annealing, can induce phase transformations in Cu-Pt alloys, leading to the formation of ordered intermetallic compounds. researchgate.net XRD is a primary tool for monitoring these transformations. For example, as-synthesized Cu-Pt nanoparticles may initially exhibit a disordered fcc structure. Upon annealing, new diffraction peaks corresponding to ordered phases, such as the L1₁ (rhombohedral) or L1₂ (cubic) superstructures, will emerge in the XRD pattern. researchgate.netresearchgate.net
The transition from a disordered to an ordered state is a key area of research, as the ordered intermetallic phases often exhibit enhanced catalytic and magnetic properties. researchgate.netacs.org The degree of ordering can be assessed by analyzing the relative intensities and widths of the superstructure diffraction peaks. Studies have shown that the presence of copper can facilitate the transformation to an ordered phase at lower temperatures. acs.org For instance, Cu-Pt nanoparticles with a 1:1 Cu:Pt ratio can be converted into an intermetallic phase after annealing at 800 °C. researchgate.net
Spectroscopic Characterization of Surface and Chemical States
While XRD provides information about the bulk crystal structure, spectroscopic techniques are essential for probing the surface chemistry and local atomic environment, which are often critical for applications like catalysis.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms on a material's surface. kratos.combnl.gov This is particularly important for Cu-Pt alloys, as the surface composition can differ significantly from the bulk and plays a crucial role in catalytic reactions.
A significant challenge in the XPS analysis of Cu-Pt alloys is the overlapping of the Pt 4f and Cu 3p core level spectra. researchgate.net Careful deconvolution of these overlapping peaks is necessary for accurate quantification of the surface oxidation states. The binding energies of the Cu 2p peaks can be used to distinguish between different oxidation states of copper, such as metallic Cu(0), Cu(I), and Cu(II). thermofisher.com For example, the Cu 2p₃/₂ peak for metallic copper is typically observed around 932.4 eV. dcu.ie Similarly, the Pt 4f peaks provide information about the oxidation state of platinum.
Studies have shown that the surface of Cu-Pt nanoparticles can be enriched with platinum. researchgate.net XPS can also be used to investigate the changes in surface chemistry upon exposure to different environments, such as oxidizing or reducing atmospheres. researchgate.net
Table 2: Representative Binding Energies for Copper and Platinum Species in XPS
| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Copper (Cu) | 2p₃/₂ | Cu(0) | ~932.4 | dcu.ie |
| Copper (Cu) | 2p₃/₂ | Cu(I) | ~932.3 | researchgate.net |
| Copper (Cu) | 2p₃/₂ | Cu(II) | ~933.9 - 934.0 | researchgate.net |
| Platinum (Pt) | 4f₇/₂ | Pt(0) | ~71.2 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure around a specific absorbing atom. mdpi.comsemineral.es Unlike XRD, XAS does not require long-range order and can be used to study amorphous materials and nanoparticles. unimi.itsemineral.es The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). unimi.it
The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. unimi.itmdpi.com The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms. semineral.es For Cu-Pt alloys, XAS can be used to determine the coordination numbers and bond lengths between Cu-Cu, Cu-Pt, and Pt-Pt pairs. researchgate.net This information is crucial for understanding the degree of alloying and the local atomic arrangement. For example, EXAFS analysis of a CuPd alloy, a similar bimetallic system, revealed distinct bond lengths for Cu-Pd, Cu-Cu, Pd-Cu, and Pd-Pd pairs, confirming the ordered nature of the alloy. researchgate.net
To understand the dynamic changes in the electronic and geometric structure of Cu-Pt materials under reaction conditions, in situ XANES analysis is employed. nih.gov This technique allows for the monitoring of the catalyst's state as a function of temperature, pressure, or electrochemical potential. nih.govdtic.mil
In situ XANES studies can reveal changes in the oxidation states of copper and platinum during catalytic processes. rsc.org For example, under oxidizing conditions, the absorption edge in the XANES spectrum might shift to higher energies, indicating an increase in the oxidation state. Conversely, under reducing conditions, a shift to lower energies would suggest a reduction of the metal species. rsc.org This real-time information is invaluable for establishing structure-activity relationships and understanding the reaction mechanisms on the surface of Cu-Pt catalysts.
Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for elucidating the local atomic environment around a specific element in a material. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, detailed information about the coordination number, interatomic distances, and the chemical nature of neighboring atoms can be obtained. In the study of copper-platinum (Cu-Pt) materials, EXAFS provides critical insights into the atomic-level structure, which is essential for understanding their catalytic and physical properties.
Analysis of the Pt LIII-edge EXAFS spectra allows for the determination of the coordination environment of platinum atoms. For instance, in single-atom Pt catalysts supported on nitrogen-doped carbon (Pt₁/N-C), the Fourier-transformed (FT) k²-weighted EXAFS spectra show a primary peak around 1.6 Å, which is attributed to the coordination between the Pt atom and light atoms like carbon, nitrogen, or oxygen. nih.gov Quantitative fitting of these spectra can reveal specific bond paths. For example, a stable configuration might involve a platinum atom coordinated with three carbon atoms (Pt-C) at a distance of 2.04 Å and one nitrogen atom (Pt-N) at 2.09 Å. nih.gov
During electrochemical processes, in situ EXAFS can track dynamic changes in this coordination. Under an applied potential of +0.15 V, the Pt–C/N coordination number in a Pt₁/N-C catalyst was observed to decrease to 2, with the concurrent appearance of a Pt–O coordination at a distance of 2.06 Å. nih.gov This indicates the adsorption of water or hydroxyl species onto the Pt site. At a more negative potential of -0.07 V, during the hydrogen evolution reaction (HER), the intensity of the FT peak further decreases, suggesting a dissociation of adsorbed water and subsequent hydrogen adsorption on the platinum atom. nih.gov
Similarly, EXAFS has been used to study platinum's interaction with other elements like sulfur. In studies of Pt-bearing pyrrhotites, EXAFS analysis at the Pt L₃-edge, combined with X-ray Absorption Near Edge Structure (XANES) analysis, has shown that Pt can exist in different oxidation states and coordination environments within the sulfide (B99878) matrix. cambridge.org Theoretical modeling and spectral fitting revealed that Pt⁴⁺ can substitute for iron (Fe) in the pyrrhotite (B1172379) lattice, being surrounded by 6 sulfur atoms at a distance of approximately 2.39 Å. cambridge.org In contrast, Pt²⁺ was found to form PtS-like clusters. cambridge.org
The table below summarizes representative findings from EXAFS studies on the coordination environment of platinum in various materials, illustrating the type of quantitative structural information that can be obtained.
| Absorbing Atom | Scatterer Atom | Coordination Number (N) | Interatomic Distance (R, Å) | System/Conditions |
| Pt | C | 3 | 2.04 | Pt₁/N-C Catalyst (Ex situ) nih.gov |
| Pt | N | 1 | 2.09 | Pt₁/N-C Catalyst (Ex situ) nih.gov |
| Pt | C/N | 2 | - | Pt₁/N-C Catalyst (+0.15 V) nih.gov |
| Pt | O | 1 | 2.06 | Pt₁/N-C Catalyst (+0.15 V) nih.gov |
| Pt | S | 6 | 2.39 ± 0.02 | Isomorphous Pt⁴⁺ in Pyrrhotite cambridge.org |
| Pt | S | ~5.5 | 2.36 - 2.37 | Pt in Pyrrhotite (Sample 5590/5592) cambridge.org |
This table presents data derived from EXAFS fitting and is intended to be illustrative of the technique's capabilities.
Other Microscopic and Spectroscopic Techniques
Field Emission Scanning Electron Microscopy (FESEM) for Morphology
Field Emission Scanning Electron Microscopy (FESEM) is an essential imaging technique for characterizing the surface morphology of materials at high resolution. It provides detailed information on the size, shape, and distribution of nanoscale features, which are critical for understanding the performance of materials like copper-platinum catalysts.
In the synthesis of nanostructured Pt(Cu)/Ti catalysts, FESEM imaging reveals the morphological evolution of the material at each stage. An initial layer of electrolessly deposited polycrystalline copper on a titanium substrate shows crystallites with an average size of about 1 µm. confex.com Subsequent immersion in a platinum-containing solution leads to the formation of platinum nanoparticles on the copper surface. FESEM images show these Pt particles as bright, cubic-form crystallites that are homogeneously dispersed across the copper. confex.com The size of these Pt nanocrystallites is typically in the range of 10 to 50 nm. confex.com The duration of immersion in the platinum solution influences the loading and potentially the size and density of these nanoparticles on the surface. confex.com
The morphological details obtained from FESEM are summarized in the table below.
| Material System | Feature | Morphology Details | Size Range |
| Cu/Ti | Copper Layer | Polycrystalline | ~1 µm crystallites confex.com |
| nano-Pt(Cu)/Ti | Platinum Particles | Bright, cubic crystallites | 10 - 50 nm confex.com |
| nano-Pt(Cu)/Ti | Platinum Distribution | Homogeneously dispersed on Cu surface | N/A confex.com |
This table summarizes morphological characteristics of Cu-Pt materials as observed by FESEM.
Infrared (IR) Spectroscopy for Adsorbate Bonding
Infrared (IR) spectroscopy, particularly in the form of Reflection Absorption Infrared Spectroscopy (RAIRS), is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on metal surfaces. researchgate.net It provides direct information about the chemical identity of adsorbates, their bonding configuration (e.g., linear, bridged), and their orientation with respect to the surface. This is crucial for understanding catalytic mechanisms on copper-platinum surfaces.
The adsorption of carbon monoxide (CO) is a common probe reaction studied with IR spectroscopy. The stretching frequency of the C-O bond, ν(CO), is highly sensitive to the nature of the adsorption site. acs.org On platinum surfaces, CO adsorbed in a linear (on-top) fashion typically exhibits a ν(CO) band in the range of 2040–2140 cm⁻¹. acs.orgnih.gov Bridge-bonded CO, where the molecule interacts with two metal atoms, appears at lower frequencies. rsc.org For example, on palladium, which is chemically similar to platinum, bridge-bonded CO is observed at lower wavenumbers than linearly bonded CO. rsc.org
In situ IR studies on Pt and oxide-derived Cu surfaces show that these techniques can probe different subpopulations of adsorbates. nih.gov On platinum, minor but reproducible differences are observed between spectra taken with Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Surface-Enhanced Raman Spectroscopy (SERS), suggesting they may be sensitive to CO adsorbed on different sites. nih.gov
The presence of an additional metallic component, like copper with platinum, can alter the electronic properties of the surface and thus the bonding of adsorbates. This is reflected in shifts in the vibrational frequencies. Furthermore, the presence of surface species like pre-adsorbed oxygen can significantly alter the bonding and vibrational frequency of other adsorbates like ammonia (B1221849) on a Cu{311} surface. aip.org
The table below presents typical IR band assignments for CO adsorbed on platinum surfaces, which serve as a reference for studying more complex bimetallic systems.
| Adsorbate | Surface | Adsorption Mode | Vibrational Frequency (ν) cm⁻¹ |
| CO | Platinum Clusters | Linear (on-top) | 2090–2000 acs.org |
| CO | Oxidized Pt Clusters | Linear (on-top) | 2050–2140 acs.org |
| CO | Positively Charged Pt²⁺ | Linear (on-top) | 2040–2070 acs.org |
| CO | Positively Charged Pt⁴⁺ | Linear (on-top) | 2090–2125 acs.org |
This table provides representative vibrational frequencies for CO adsorbed on various platinum sites, as determined by IR spectroscopy.
In Situ Raman Spectroscopy for Electrochemical Reaction Mechanisms
In situ Raman spectroscopy is a powerful tool for probing the solid-liquid interface under electrochemical conditions, providing real-time molecular information about reaction intermediates and catalyst surface evolution. researchgate.net By using techniques like Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS), the sensitivity can be greatly increased, allowing for the detection of short-lived species on catalyst surfaces like copper and platinum during reactions. uzh.ch
In the context of the electrochemical CO₂ reduction reaction (CO₂RR), in situ Raman spectroscopy has been instrumental in identifying key intermediates on copper-based catalysts. aip.org On Cu single-crystal surfaces, species such as adsorbed CO in atop (CO_atop) and bridge (CO_bridge) configurations, as well as intermediates from dimerization (HOCCOH) and hydrogenation (CHO), have been simultaneously identified. uzh.ch
For copper-palladium catalysts used in CO₂RR, in situ Surface-Enhanced Raman Spectroscopy (SERS) has revealed the role of palladium in enhancing selectivity towards methane (B114726) (CH₄). aip.org Key intermediates including *CO₂⁻, *CO, and *OH were directly observed under reaction conditions. aip.org The presence of Pd was found to facilitate CO₂ activation at less negative potentials compared to pure copper catalysts. aip.org
On platinum-based electrocatalysts, in situ Raman has been used to study the hydrogen evolution reaction (HER). These studies have detected interfacial water structures and Pt-hydronium ion vibrations (υ(Pt–H₃O⁺)) around 1750 cm⁻¹, providing direct evidence for the reaction mechanism in different electrolytes. acs.org Similarly, during the oxygen evolution reaction (OER) on copper-based catalysts, a Raman peak at 603 cm⁻¹ appearing at OER-relevant potentials was identified as a Cu(III) oxide species, which is proposed to be the catalytically active site. researchgate.net
The table below lists some key intermediates and surface species identified by in situ Raman spectroscopy during electrochemical reactions on copper and platinum-related catalysts.
| Reaction | Catalyst | Species/Intermediate | Raman Peak Position (cm⁻¹) |
| CO₂ Reduction | Cu-Pd | CO₂⁻ | Not specified aip.org |
| CO₂ Reduction | Cu-Pd | Adsorbed *CO | Not specified aip.org |
| Oxygen Evolution | CuO, Cu(OH)₂ | Cu(III) Oxide | 603 researchgate.net |
| Hydrogen Evolution | Nanostructured Pt | υ(Pt–H₃O⁺) | 1750 acs.org |
| CO₂ Reduction | Cu Single Crystal | CO_atop | Not specified uzh.ch |
| CO₂ Reduction | Cu Single Crystal | *CO_bridge | Not specified uzh.ch |
This table summarizes key species observed via in situ Raman spectroscopy during various electrochemical reactions.
Theoretical and Computational Investigations of Copper Platinum Systems
Electronic Structure and Stability Calculations
Local-density-functional (LDF) theory has been a powerful tool for investigating Cu-Pt alloys. This first-principles method allows for the calculation of the total energy of a system, providing a basis for determining stable crystal structures and electronic properties. Studies have successfully used LDF approaches to model the behavior of Cu-Pt systems, demonstrating the method's ability to reproduce and predict the alloy's structural characteristics. frontiersin.orgnih.gov These calculations are fundamental to understanding the interplay of electronic states that dictates the preferred atomic arrangements in the alloy.
Theoretical investigations have predicted that pressure can induce significant phase transitions in CuPt alloys. frontiersin.orgnih.gov Using local-density-functional calculations, a pressure-induced phase transition from the naturally occurring L1₁ structure to the B2 (CsCl-type) structure has been forecasted for equiatomic CuPt. frontiersin.orgnih.gov This transition highlights the influence of external conditions on the alloy's structural stability.
Table 1: Predicted Pressure-Induced Phase Transition in CuPt
| Initial Phase | Final Phase | Predicted Critical Pressure (GPa) | Computational Method |
|---|---|---|---|
| L1₁ | B2 | ~41 | Local-Density-Functional Theory |
This table summarizes the key findings of theoretical predictions regarding the pressure-induced phase transition in equiatomic CuPt, based on the cited research. frontiersin.orgnih.gov
It has been suggested that enriching the alloy with copper could potentially lower this critical transition pressure. frontiersin.orgnih.gov
The Cu-Pt system is known to form several ordered structures, also known as superlattices. Computational studies have been instrumental in predicting and confirming the stability of these phases. The L1₁ (rhombohedral) structure is particularly notable as CuPt is the sole known example of a binary alloy adopting this configuration. frontiersin.orgnih.govnist.gov
Theoretical calculations using LDF have demonstrated the ability to correctly identify the stable structures among the B2, L1₁, and L1₀ (CuAu-type) phases. frontiersin.orgnih.gov The stability of these structures is dependent on factors like the ratio of second-neighbor to first-neighbor interaction energies. aip.org For 50%B alloys like CuPt, structures where second neighbors are opposite, such as the L1₁ structure, can become the ground state. aip.org
Table 2: Calculated Lattice Parameters for L1₁ CuPt
| Structure | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Source |
|---|---|---|---|
| L1₁ | 2.87 | 12.91 | researchgate.net |
This table presents the calculated lattice parameters for the L1₁ structure of CuPt from first-principles calculations. Note that for the rhombohedral L1₁ structure, these parameters refer to the conventional hexagonal unit cell representation.
The analysis of the electronic band structure and the density of states (DOS) provides deep insights into the properties of Cu-Pt alloys. Alloying copper with platinum leads to significant changes in the electronic structure, particularly affecting the d-bands of the constituent metals. frontiersin.orgnist.govnsf.gov
Studies on similar alloy systems, such as single-atom alloys, show that the d-band of the dopant atom can become significantly narrower compared to its bulk metal form. nist.gov This narrowing is often accompanied by a shift in the energy of the d-band, which can alter the material's reactivity and other properties. nsf.gov In Cu-based alloys, the interaction between the d-states of the constituent metals is a key factor determining the electronic properties at the Fermi level. frontiersin.orgarxiv.org
Table 3: Summary of Band Structure Analysis Findings for Cu-Pt and Similar Alloys
| Feature | Observation | Implication |
|---|---|---|
| d-band Modification | Alloying leads to changes in the d-band width and energy position. nsf.gov | Alters electronic properties, including reactivity and catalytic activity. |
| Density of States (DOS) at Fermi Level | The contribution of Pt d-states to the DOS near the Fermi level is crucial. | Influences the bonding and stability of different phases. |
| Hybridization | Strong hybridization occurs between the Cu and Pt electronic states. nist.gov | Affects the overall electronic structure and bonding characteristics of the alloy. |
This table provides a qualitative summary of the key findings from band structure analyses of copper-platinum and related alloys.
Atomistic and Molecular Dynamics Simulations
Atomistic and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of atoms in Cu-Pt systems, providing insights into processes like surface segregation and structural evolution over time. These methods rely on accurate interatomic potentials to describe the forces between atoms.
The Modified Embedded Atom Method (MEAM) is a semi-empirical interatomic potential formalism that has been successfully applied to face-centered cubic (fcc) metals like copper and platinum and their alloys. cambridge.org MEAM is an extension of the Embedded Atom Method (EAM) that includes directional bonding, making it suitable for describing complex atomic interactions in alloys.
MEAM potentials have been developed for pure Cu and pure Pt and have been used as a basis to create potentials for the binary Cu-Pt system. nsf.govcambridge.org These potentials are crucial for performing large-scale atomistic simulations to investigate various properties, including:
Surface Structures and Segregation: MEAM, often combined with methods like the cluster expansion method, can be used to study the segregation of one element to the surface of the alloy. cambridge.org
Order-Disorder Transitions: The method can predict the critical temperatures for transitions between ordered and disordered phases. cambridge.org
Physical Properties: MEAM potentials can be used to calculate fundamental properties like lattice parameters and bulk moduli for different alloy phases.
Table 4: Unary MEAM Potential Parameters for Cu and Pt (2NN MEAM)
| Parameter | Cu | Pt |
|---|---|---|
| Cohesive Energy, E_c (eV) | 3.54 | 5.77 |
| Equilibrium nearest-neighbor distance, r_e (Å) | 2.55 | 2.77 |
| Bulk modulus, B (10^12 dyne/cm^2) | 1.377 | 2.789 |
| Alpha (α) | 5.11 | 5.34 |
| Beta(0) (β^(0)) | 4.2 | 5.0 |
| Beta(1) (β^(1)) | 6.0 | 6.0 |
| Beta(2) (β^(2)) | 6.0 | 6.0 |
| Beta(3) (β^(3)) | 6.0 | 6.0 |
| t(0) | 1.0 | 1.0 |
| t(1) | 3.0 | 3.0 |
| t(2) | 4.5 | 4.5 |
| t(3) | -3.0 | -3.0 |
| C_min | 2.0 | 2.0 |
| C_max | 2.8 | 2.8 |
This table presents the unary second-nearest-neighbor (2NN) MEAM parameters for Copper and Platinum, which form the basis for developing binary alloy potentials. The parameters are taken from various sources in the literature that have developed and utilized these potentials.
In addition to MEAM, other interatomic potentials like the tight-binding second-moment approximation (TB-SMA) have also been specifically parameterized for the Pt-Cu system to study its properties. cambridge.org
Cluster Expansion Method (CEM) Enhancements
The Cluster Expansion Method (CEM) is a powerful computational technique used to model the thermodynamic properties of alloys by describing the energy of any atomic configuration as a sum of contributions from different clusters of atoms (pairs, triplets, etc.). berkeley.edu Enhancements to the traditional CEM have improved its predictive accuracy, especially for systems like copper-platinum with significant atomic relaxations and size mismatch between the constituent atoms. researchgate.net
Key enhancements include:
Reciprocal Space Formulation: By recasting the expansion into reciprocal space, it becomes possible to include all significant pair interactions, which is crucial for accurately predicting both long- and short-period superlattices. researchgate.net
Inclusion of Elastic Strain Energy: A reciprocal space formulation for elastic strain energy has been introduced to better handle lattice-mismatched systems. researchgate.net
Compressed Sensing and Redundant Frames: Advanced techniques like compressed sensing, combined with the use of redundant function sets (frames) constructed from the union of all occupancy-based cluster expansion basis sets, have been shown to yield sparse and highly accurate energy expansions for complex multicomponent systems. berkeley.edu
These advancements enable the construction of robust cluster expansions from a small set of first-principles calculations (e.g., using Density Functional Theory) on simple, small unit cell structures. researchgate.net This enhanced CEM can then be used in Monte Carlo simulations to predict phase diagrams and understand ordering phenomena in nanoalloys, which is supported by experimental observations of Cu-Pt nanoparticles. rsc.org The method has proven effective in identifying stable and metastable phases, predicting order-disorder transitions, and understanding the compositional landscape of bimetallic nanoparticles. rsc.orgnih.gov
Grand-Canonical Langevin Dynamics (GCLD) for Growth Mechanisms
Grand-Canonical Langevin Dynamics (GCLD) is a simulation technique that models the growth of nanoparticles from a solution or vapor phase. beilstein-journals.orgresearchgate.net This method extends molecular dynamics by incorporating stochastic terms to represent the effects of a solvent and allows for the number of particles in the simulation to fluctuate, mimicking the deposition of atoms onto a growing cluster. beilstein-journals.orgconicet.gov.ar The GCLD method is particularly useful for studying the growth mechanisms of bimetallic nanoparticles like Cu-Pt. beilstein-journals.org
In the context of Cu-Pt systems, GCLD simulations have been employed to explore the growth of platinum atoms onto copper seed nanoparticles. beilstein-journals.orgbeilstein-journals.org These simulations have successfully predicted the formation of alloyed nanoclusters rather than core-shell structures, a finding that aligns well with experimental evidence from techniques like high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM). beilstein-journals.orgbeilstein-journals.org
Key findings from GCLD simulations of Cu-Pt nanoparticle growth include:
Formation of Alloyed Structures: Simulations consistently show that as Pt atoms are deposited onto Cu seeds, they tend to mix and form an alloyed structure. beilstein-journals.orgbeilstein-journals.org
Morphological Agreement with Experiments: The morphologies of the simulated Cu-Pt nanoalloys show good agreement with those observed in laboratory-synthesized nanoparticles. beilstein-journals.orgbeilstein-journals.org
Insight into Formation Mechanisms: The simulations provide a dynamic, atom-level view of how the bimetallic nanoparticles form, revealing the interplay of thermodynamic and kinetic factors that govern the final structure. beilstein-journals.orgd-nb.info For instance, the simulations can explain the enrichment of Pt in the surface layers by considering the activation energy for the diffusion of Pt atoms on the copper surface. d-nb.info
The GCLD method, therefore, serves as a valuable computational tool to bridge the gap between experimental synthesis and theoretical understanding of nanoparticle formation. beilstein-journals.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the adsorption energies of molecules on catalyst surfaces and to identify preferential binding sites.
In Cu-Pt systems, DFT studies have revealed that alloying significantly alters the adsorption properties compared to the pure metals. For instance, in the case of CO oxidation on a Cu₃Pt(111) alloy surface, CO preferentially adsorbs on the atop sites of Pt atoms, while oxygen atoms favor the fcc hollow sites formed by three copper atoms. researchgate.net The adsorption energy of CO on the Pt sites of the alloy is found to be lower than on a pure Pt(111) surface. researchgate.net Similarly, the adsorption of oxygen on the Cu sites of the alloy is weaker than on a pure Cu(111) surface. researchgate.net This weakening of adsorbate-metal bonds is a common "ligand effect" in bimetallic systems. researchgate.netrsc.org
DFT calculations have also been used to study the adsorption of other molecules, such as NO on Cu@Pt core-shell nanoparticles. ub.edu These studies show that the adsorption strength is influenced by factors like charge transfer between the core and shell metals, which modifies the electronic properties of the surface. ub.edu For example, in Cu@Pt nanoparticles, charge is transferred from the copper core to the platinum shell, making the surface Pt atoms less reactive towards NO. ub.edu
It is important to note that standard DFT calculations can sometimes incorrectly predict the most stable adsorption site. For example, for CO on Cu(111), standard approximations predict adsorption in the hollow site, whereas experiments show it adsorbs on the atop site. researchgate.net Methodological improvements, such as the DFT+U approach, can correct for these discrepancies and provide results in better agreement with experimental findings. researchgate.net
Table 1: DFT Calculated Adsorption Energies of Various Species on Cu-Pt Surfaces
| Adsorbate | Surface | Adsorption Site | Adsorption Energy (eV) | Source |
|---|---|---|---|---|
| HCOO | Cu(111) | Bridge | -2.62 | doi.org |
| HCOO | Pt₁/Cu(111) | Bridge (Cu/Pt) | -2.54 | doi.org |
| CO | Cu₃Pt(111) | Pt-atop | Intermediate between pure Pt and Cu | researchgate.net |
| O | Cu₃Pt(111) | Cu-fcc hollow | Intermediate between pure Pt and Cu | researchgate.net |
| Methanol (B129727) | PtCu | Cu site | Higher than on pure Pt | rsc.org |
| H₂O | PtCu | Cu site | Higher than on pure Pt | rsc.org |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions on catalyst surfaces, thereby elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most likely reaction pathways and determine the rate-limiting steps.
For the Cu-Pt system, DFT has been applied to understand its catalytic activity in various reactions:
CO Oxidation: A comparative DFT study on Cu₃Pt(111), Pt(111), and Cu(111) surfaces found that the reaction barrier for CO oxidation on the alloy surface is intermediate between those on the pure metals. researchgate.net
1,2-Dichloroethane (DCA) Dechlorination: DFT calculations predicted two possible reaction pathways for DCA dechlorination to ethylene (B1197577) on Cu-Pt nanoclusters: a stepwise mechanism involving the sequential removal of chlorine atoms and a direct, one-step elimination. researchgate.net The stepwise process was found to be more probable on the bimetallic catalyst. researchgate.net Further studies combining DFT with microkinetic modeling on a Cu-rich Pt-Cu alloy identified a pathway involving two sequential chlorine-removal steps, which is different from the mechanism on pure Pt. osti.gov
Formic Acid Decomposition: On a single Pt atom doped Cu(111) surface (Pt₁/Cu(111)), DFT calculations showed that the dehydrogenation pathway is favored. doi.org The single Pt atom catalyst demonstrated higher selectivity and activity for hydrogen production compared to the pure Cu(111) surface, with the formate (B1220265) decomposition step being rate-controlling. doi.org
Methanol Electrooxidation (MER): Potential-dependent DFT simulations revealed that alloying Pt with Cu significantly lowers the overpotential for MER. rsc.org On pure Pt, both methanol adsorption and CO oxidation are rate-determining, whereas on the PtCu alloy, only CO oxidation is the rate-determining step. rsc.org
These examples highlight how DFT can provide detailed, atomistic insights into how the composition and structure of Cu-Pt catalysts influence their function, guiding the design of more efficient catalysts. rsc.org
Charge density analysis, often performed using methods like Bader charge analysis within the DFT framework, reveals how electrons are distributed within a material and how this distribution changes upon alloying or adsorption of molecules. This analysis is crucial for understanding the electronic effects that underpin the catalytic properties of bimetallic systems like copper-platinum.
In Cu-Pt nanoparticles, there is a characteristic charge transfer between the two elements. DFT studies on core-shell nanoparticles have shown that charge generally flows from the less electronegative copper to the more electronegative platinum. ub.edu
In Cu@Pt (copper core, platinum shell) nanoparticles, this charge transfer results in a negatively charged Pt surface. This electronic modification weakens the bonding of adsorbates like NO, which is linked to the enhanced catalytic activity observed experimentally. ub.edu
In Pt@Cu (platinum core, copper shell) nanoparticles, the charge transfer strengthens the cohesion within the nanoparticle. ub.edu
The mechanism of charge transfer upon adsorption is also a key area of investigation. For NO adsorption on Cu@Pt and Pt@Cu nanoparticles, a Bader charge analysis indicates a net electron transfer to the adsorbed NO molecule. ub.edu The amount of charge transferred is similar for both core-shell configurations, suggesting a comparable bonding mechanism involving donation and back-donation of electrons between the nanoparticle surface and the molecule's orbitals. ub.edu
Similarly, in the context of CO₂ electroreduction, charge transfer from Pd to Cu in a Cu-Pd heterostructure has been suggested to improve the catalyst's tolerance to CO poisoning. nih.gov The introduction of a secondary metal like Pt can significantly alter the electronic structure of Cu. hep.com.cn This modification can shift the d-band center of Cu closer to the Fermi level through charge transfer, thereby tuning its catalytic activity. hep.com.cn
Table 2: Bader Charge Analysis for NO Adsorption on Bimetallic Nanoparticles
| Nanoparticle System | Charge Transfer to NO (e) | Source |
|---|---|---|
| Pt@Cu NPs | ~0.6 | ub.edu |
| Cu@Pt NPs | ~0.5 | ub.edu |
Computational Design of Bimetallic Nanoparticles
The computational design of bimetallic nanoparticles involves using theoretical models to predict the structures and compositions that will yield optimal catalytic performance, stability, and selectivity for specific chemical reactions. rsc.org This rational design approach aims to move beyond trial-and-error synthesis by providing fundamental insights into structure-property relationships. acs.org
Key computational strategies for designing Cu-Pt nanoparticles include:
Predicting Atomic Arrangements: The catalytic activity of a nanoalloy is critically dependent on its atomic arrangement. researchgate.net Genetic algorithms (GA) combined with molecular dynamics (MD) simulations have been used to predict the most stable atomic configurations for Pt-Cu nanoparticles. For truncated octahedron-shaped nanoparticles, these calculations have predicted the formation of multilayered core-shell structures, a result attributed to the interplay between the surface energies of Pt and Cu and their miscibility. researchgate.net
Tuning Electronic and Geometric Properties: Alloying Pt with 3d transition metals like Cu is a common strategy to enhance electrocatalytic performance. mdpi.com Computational methods like DFT are used to understand how the introduction of Cu modifies the electronic structure (ligand effect) and the atomic arrangement (ensemble/geometric effect) of Pt. hep.com.cnmdpi.com These insights guide the synthesis of catalysts with tailored surface properties for reactions like the oxygen reduction reaction (ORR). mdpi.com
Structure and Stability Prediction: Theoretical frameworks are being developed to predict stable nanoparticle structures. For example, theories for constructing multi-component icosahedral structures by assembling concentric shells can help design a wide variety of complex nanoalloys. researchgate.net DFT calculations can then be used to assess the stability of these predicted structures. researchgate.net For Cu-Pt systems, DFT has been used to confirm that intermetallic structures exhibit higher stability for Cu atoms compared to disordered alloy structures. acs.org
Single-Atom Alloy (SAA) Design: A major focus in modern catalyst design is the single-atom alloy, where individual reactive metal atoms (like Pt) are dispersed on a more inert host metal surface (like Cu). rsc.org DFT calculations are crucial for studying the stability and reactivity of these single-atom sites. For instance, studies on Pt/Cu SAA catalysts for propane (B168953) dehydrogenation have used DFT and kinetic Monte Carlo simulations to elucidate the reaction network and explain the high selectivity and coke resistance of the catalyst. acs.org
By combining these computational approaches, researchers can screen potential catalyst candidates, predict their performance, and provide blueprints for experimental synthesis, accelerating the discovery of new and improved Cu-Pt nanocatalysts. rsc.org
Universal Adsorption Descriptors for Model Development
The development of predictive models for catalytic activity relies heavily on identifying appropriate descriptors—properties that correlate strongly with catalytic performance. Adsorption energy is a fundamentally important descriptor, as it governs the binding strength of reactants, intermediates, and products to the catalyst surface. escholarship.org However, calculating adsorption energies for every possible configuration is computationally expensive. nih.gov Consequently, the development of universal and simplified descriptors is a major goal in computational catalysis. escholarship.orgsci-hub.se
For bimetallic systems like Cu-Pt, descriptors often need to account for both electronic and geometric effects. The d-band center theory has been a successful electronic descriptor for transition metals, relating the average energy of the d-electrons to the adsorption energy of key intermediates. escholarship.org For more complex alloy systems, this can be expanded to include features like d-band filling, width, and local electronegativity. escholarship.org Structural descriptors, such as the generalized coordination numbers (CNs) of active sites, provide a way to connect the local geometric structure with adsorption energies and, by extension, catalytic performance. acs.orgsci-hub.se
Recent approaches have focused on creating descriptor-based models that can predict catalytic performance across a wide range of materials. semanticscholar.org For bimetallic catalysts, a combination of descriptors, such as the formation energy of the alloy surface and the binding energy of a key reactive species (like oxygen), can be used to create predictive contour maps of selectivity for specific reactions. semanticscholar.orgrsc.org Machine learning models are increasingly being used to learn from DFT data and predict adsorption energies using more easily accessible features, accelerating the screening of new catalyst compositions. escholarship.orgnih.gov These models aim to replace direct adsorption energy calculations with more fundamental and computationally cheaper atomic or structural properties, creating a more universal and practical tool for catalyst design. escholarship.org
| Descriptor Type | Specific Descriptor | Relevance to Cu-Pt Systems | Reference |
|---|---|---|---|
| Electronic | d-band model (center, filling, width) | Relates the electronic structure of the Cu-Pt alloy to the binding strength of adsorbates, influencing activity and selectivity. | escholarship.org |
| Structural | Generalized Coordination Number (GCN) | Correlates the geometry of surface sites (e.g., terraces, edges, corners) with adsorption energies, explaining the role of nanoparticle morphology. | acs.org |
| Combined | Alloy formation energy + Oxygen binding energy | Used as a dual-descriptor system to create predictive maps for reaction selectivity (e.g., C-H vs. C-C bond activation) on bimetallic surfaces. | semanticscholar.orgrsc.org |
| Energy-based | Adsorption energy of key intermediates (e.g., *CO, *OH) | Serves as a direct, though computationally intensive, indicator of catalytic activity through volcano plots and scaling relationships. | sci-hub.se |
Modeling Catalyst-Support Interactions
The support material in a heterogeneous catalyst is not merely an inert carrier but an active component that can significantly influence the catalyst's performance through metal-support interactions (MSI). researchgate.netnih.gov Computational modeling is crucial for understanding these interactions in Cu-Pt systems, which can manifest as charge transfer, structural modifications, and the creation of unique active sites at the metal-support interface. arxiv.orgmdpi.com
DFT calculations have been used to model Cu-Pt nanoparticles on various supports like titania (TiO₂), ceria (CeO₂), and carbon. For instance, studies on CuPt clusters on TiO₂ show that the interaction is facilitated by chemical bonds forming between interfacial Cu or Pt atoms and the oxygen or titanium atoms of the support. arxiv.org This interaction can alter the electronic properties of the Cu-Pt nanoparticles, for example, through charge injection from a semiconducting support like TiO₂, which can decrease the adsorption energies of reactants and facilitate reactions. mdpi.com The adhesion energy, which quantifies the strength of the metal-support interaction, can be calculated by comparing the total energy of the supported system to the energies of the isolated nanoparticle and support slab. nih.govresearchgate.net
Models for MSI range from simple slab calculations to more complex nanoparticle and nanowire models. nih.govacs.org Nanowire models, for example, can efficiently represent the interface sites of large nanoparticles while being computationally less demanding. nih.gov Studies on copper nanoparticles have shown that while the electronic effect of a non-reducible support like magnesium oxide (MgO) is moderate and localized to the direct interface, the influence of reducible supports like CeO₂ or zinc oxide (ZnO) can be much larger due to more significant electron transfer. nih.govacs.org In Cu-Pt systems, supports like zeolite can enhance the dispersion of Pt and allow Cu to donate electrons to Pt, altering the surface electron density and improving selectivity by weakening the adsorption of products. acs.org
| Support Material | Nature of Interaction with Cu-Pt | Predicted Effect on Catalysis | Reference |
|---|---|---|---|
| Titania (TiO₂) | Formation of Cu-O and Pt-Ti/O bonds at the interface. Potential for charge transfer from the support to the metal nanoparticle. | Enhances photocatalytic activity by creating active sites for CO₂ adsorption and altering the electronic properties of the Cu-Pt cluster. | arxiv.orgmdpi.com |
| Zeolite (e.g., H-SSZ-13) | High dispersion of metal particles. Cu provides electrons to Pt, modifying its electronic properties. Cu can also reduce the acidity of the support. | Improves propylene (B89431) selectivity in propane dehydrogenation by weakening product adsorption on Pt sites and slowing catalyst deactivation. | acs.org |
| Carbon (C) | Generally considered a more electronically inert support but provides high surface area and conductivity. Stabilizes nanoparticles. | Acts as a stable platform for Cu-Pt nanoparticles, enabling high dispersion for electrocatalytic reactions like CO₂ reduction. | mdpi.com |
| Magnesium Oxide (MgO) | Strong adhesion at the interface, but limited electronic effect as it is a non-reducible oxide. | The influence is primarily geometric and localized to the Cu-MgO interface, with minimal impact on the electronic structure of the wider Cu particle. | acs.orgnih.gov |
Active Site Heterogeneity in Supported Catalysts
In supported Cu-Pt catalysts, particularly in single-atom alloys (SAAs) and nanoclusters, the active sites are not uniform. mdpi.com This heterogeneity, where different atoms or arrangements of atoms exhibit distinct catalytic functions, is a key aspect of their performance. mdpi.com Computational studies are essential for identifying these different sites and understanding their specific roles in a reaction mechanism. mdpi.comnih.gov
A prominent example is the Pt-Cu SAA, where isolated Pt atoms are dispersed on the surface of copper nanoclusters. nih.gov DFT calculations have revealed that the Pt-Cu interface sites often act as the primary catalytic centers, exhibiting synergistic catalysis. nih.gov For instance, in glycerol (B35011) hydrogenolysis, the single Pt atom is shown to facilitate the activation of a C-H bond, while an adjacent Cu atom accelerates the cleavage of a C-O bond. nih.gov This dual-site mechanism changes the reaction pathway, leading to a lower activation energy and enhanced activity compared to monometallic catalysts. nih.gov Similarly, for CO₂ electroreduction, DFT results indicate that single-atom Pd or Pt on a Cu surface can strengthen CO* adsorption, creating dual-site pathways that selectively produce methane (B114726) or ethylene.
The adsorption energies of reactants and intermediates vary significantly across different sites. rsc.org DFT calculations on Cu-Pt sub-nanoclusters show that while pure Cu clusters interact weakly with H₂, the introduction of a single Pt atom creates a site that can dissociate the H-H bond, demonstrating a strong synergistic effect. researchgate.net The adsorption energy of molecules like CO is substantially stronger on Pt sites than on Cu sites. researchgate.net This preferential binding means that even trace amounts of Pt can dominate the adsorptive and catalytic behavior of the surface. This heterogeneity allows for a division of labor, where one type of site (e.g., Pt clusters) might be responsible for dissociating a reactant like H₂, while another (e.g., Pt single atoms) is more favorable for adsorbing the organic substrate.
| System | Active Site | Adsorbate | Calculated Adsorption Energy (eV) | Finding | Reference |
|---|---|---|---|---|---|
| Cu(111) Surface | Cu site | CO₂ | ~ -0.25 | Weak physisorption, indicating limited activation on pure Cu surfaces without defects. | researchgate.net |
| Pt(111) Surface | Pt site | CO₂ | - | Energy barrier for CO₂ dissociation is higher on Pt(111) than on many other transition metals like Fe(110) or Ir(100). | acs.org |
| Pt-Cu Single-Atom Alloy | Pt single-atom | H (from H₂) | - | Facilitates H₂ dissociation with a very low energy barrier, providing active hydrogen for reactions. | nih.gov |
| Pt-Cu Single-Atom Alloy | Cu site (adjacent to Pt) | Glycerol C-O bond | - | Accelerates the activation and dissociation of the C-O bond in conjunction with C-H activation on the Pt site. | nih.gov |
| Cu-Pt Sub-nanocluster | Pt site | H₂ | - | Strong interaction leading to H-H bond dissociation, unlike on pure Cu clusters where interaction is weak. | researchgate.net |
Catalytic Applications and Reaction Mechanisms of Copper Platinum Catalysts
Carbon Monoxide (CO) Oxidation Catalysis
The oxidation of carbon monoxide is a crucial reaction in various applications, including automotive exhaust treatment and air purification. Cu-Pt catalysts have demonstrated remarkable efficacy for this reaction, often exhibiting superior performance to pure platinum catalysts, which are susceptible to CO poisoning.
The enhanced catalytic activity of Cu-Pt catalysts in CO oxidation is attributed to a combination of "ligand" and "ensemble" effects. tku.edu.tw The ligand effect involves electronic modifications, where charge transfer between Cu and Pt alters the d-band electronic structure of the platinum sites. tku.edu.twiaea.org This modification can weaken the bond between CO and the platinum surface, facilitating its reaction with adsorbed oxygen. tku.edu.tw Specifically, the presence of platinum atoms can broaden the Cu d-band, while the Pt d-band shifts to a lower energy, which reduces the bonding strength with CO. tku.edu.tw
The ensemble effect relates to the geometric arrangement of atoms on the catalyst surface. The presence of copper atoms adjacent to platinum atoms creates unique active sites that can promote the reaction. tku.edu.tw This synergistic interaction between the two metals is crucial for the enhanced catalytic performance. researchgate.netelsevierpure.commdpi.comescholarship.org For instance, the interface between PtCu alloy and copper oxide (CuOx) species has been shown to be particularly active, with the CuOx providing active oxygen species and the PtCu alloy facilitating CO adsorption and O2 activation. researchgate.netresearchgate.net
Studies have shown that the catalytic efficiency is not solely dependent on the platinum content but is significantly influenced by the synergistic effects arising from the incorporation of copper. rsc.org This synergy allows for a more efficient oxidation process, often at lower temperatures compared to pure platinum catalysts. escholarship.orgresearchgate.net
| Effect | Description | Impact on Catalysis |
|---|---|---|
| Ligand Effect | Electronic modification of Pt atoms due to the presence of Cu, leading to a downshift of the Pt d-band center. tku.edu.tw | Weakens the Pt-CO bond, reducing CO poisoning and facilitating the reaction with adsorbed oxygen. tku.edu.tw |
| Ensemble Effect | Geometric arrangement of Cu and Pt atoms on the surface, creating unique active sites. tku.edu.tw | Promotes the adsorption and activation of both CO and O2 at the metal-support interface. researchgate.netresearchgate.net |
| Synergistic Effect | Combined electronic and geometric effects between Cu and Pt, often involving the interface of PtCu alloy and CuOx species. researchgate.netelsevierpure.com | Leads to higher catalytic activity and stability compared to monometallic Pt or Cu catalysts. escholarship.orgresearchgate.net |
Research has shown that the interaction between platinum nanoparticles and the facets of a copper oxide support can significantly impact catalytic performance. For instance, Pt nanoparticles supported on cubic cuprous oxide (Cu₂O) with (100) facets terminated have shown enhanced catalytic activity for CO oxidation. nih.govresearchgate.net This enhancement is attributed to the formation of a thin copper oxide (CuO) layer on the platinum nanoparticles during the reaction, which is facilitated by a dominant Pt-O-Cu bond at the interface. nih.gov In contrast, a thicker CuO layer formed on Pt supported on octahedral Cu₂O with (111) facets can suppress CO conversion. nih.gov
Similarly, for copper catalysts in other reactions, the (100) surface has been found to be more selective for certain products compared to the (111) surface, highlighting the importance of facet control in catalyst design. nih.govacs.org While specific studies on the facet-dependent activity of Cu-Pt alloy single crystals for CO oxidation are detailed, the principle of structure sensitivity is well-established in catalysis. The arrangement of Cu and Pt atoms on different crystallographic planes will inevitably lead to different catalytic behaviors.
A significant challenge with platinum-based catalysts is their susceptibility to poisoning by carbon monoxide, where strongly adsorbed CO molecules block active sites and hinder the reaction. nih.govjecst.orgresearchgate.net Alloying platinum with copper is an effective strategy to mitigate CO poisoning. bohrium.com
The presence of copper alters the electronic properties of platinum, weakening the Pt-CO bond. tku.edu.tw This makes it easier for CO to desorb or react, thus freeing up active sites for the catalytic cycle to continue. Density functional theory (DFT) studies have shown that CO exhibits a lower binding strength on many single atom alloys, including those of platinum group metals with coinage metals like copper. bohrium.com
Another mechanism involves the bifunctional role of the catalyst. In a Cu-Pt system, platinum can provide sites for CO adsorption, while adjacent copper or copper oxide species can provide the oxygen necessary for its oxidation. researchgate.net This proximity of reactants on the catalyst surface facilitates the reaction and reduces the lifetime of adsorbed CO, thereby minimizing its poisoning effect. The incorporation of oxophilic metals like copper can promote the oxidative removal of CO-like intermediates. researchgate.net
The dissociation of molecular oxygen (O₂) into atomic oxygen is a critical step in the CO oxidation reaction. On Cu-Pt surfaces, the mechanism and energy barrier for O-O bond breaking are influenced by the alloy's composition and structure.
Density functional theory (DFT) calculations have been employed to investigate O₂ dissociation on Pt-skin Pt₃Cu(111) surfaces. mdpi.com These studies have identified two primary dissociation pathways. One path proceeds from a top-fcc-bridge (t-f-b) adsorption state to two oxygen atoms in neighboring hcp hollow sites. The other pathway starts from a top-bridge-top (t-b-t) state and results in two oxygen atoms in adjacent fcc hollow sites. mdpi.com
The oxidation of CO on catalyst surfaces can proceed through different mechanistic pathways, primarily the Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms. In the L-H mechanism, both CO and oxygen are adsorbed onto the catalyst surface before reacting. In the E-R mechanism, one reactant is adsorbed while the other reacts with it directly from the gas phase.
On Cu-Pt catalysts, the dominant pathway can depend on the reaction temperature and the nature of the active sites. At lower temperatures, CO oxidation may be catalyzed by surface copper oxide species via a Mars-van Krevelen (M-vK) mechanism, where lattice oxygen from the oxide participates in the reaction. researchgate.netresearchgate.net As the temperature increases, the synergistic action of the PtCu alloy and surface CuOx species becomes more prominent, favoring the Langmuir-Hinshelwood mechanism where both CO and O₂ are activated on the surface. researchgate.netresearchgate.net
Hydrogen Evolution Reaction (HER) Electrocatalysis
The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel through water splitting. Platinum is the benchmark catalyst for HER, but its high cost and scarcity limit its large-scale application. greencarcongress.comrsc.org Copper-platinum alloys have emerged as promising, cost-effective alternatives with enhanced electrocatalytic activity. rsc.orgmdpi.com
The enhanced HER performance of Cu-Pt catalysts is another manifestation of the synergistic effect between the two metals. rsc.orgrsc.org The incorporation of copper atoms into the platinum lattice alters the electronic structure of Pt, which favorably influences the adsorption of hydrogen intermediates (H*). rsc.org This modification of the Pt d-band center can optimize the free energy of hydrogen adsorption to be closer to zero, which is a key descriptor for high HER activity. mdpi.com
The catalytic efficiency is not directly proportional to the platinum content; in some cases, bimetallic composites with lower Pt content outperform those with higher Pt content, as well as commercial Pt catalysts. rsc.orgrsc.org This underscores the importance of the alloy structure and the synergistic interplay between Cu and Pt. The (111) facet of PtCu has been identified as being particularly active for the HER. rsc.org Alloying Pt with transition metals can also enhance water dissociation in alkaline media, creating a proton-rich local environment that promotes the HER. acs.org
| Catalyst | Key Features | Reported Performance Metrics |
|---|---|---|
| Pure Pt | Benchmark catalyst for HER. acs.org | Low overpotential required. greencarcongress.com |
| Cu-Pt Alloys | Synergistic effects between Cu and Pt modify the electronic structure and optimize hydrogen adsorption energy. rsc.orgrsc.orgmdpi.com | Often outperform monometallic Pt catalysts, even with lower Pt content. rsc.orgrsc.org The PtCu(111) facet is particularly active. rsc.org |
| Cu/Cu₂O | A low-cost alternative to Pt. acs.orgacs.org | Low onset potential of -30 mV vs RHE and a Tafel slope of 60-80 mV·decade⁻¹. acs.orgacs.org |
Overpotential Reduction and Proton Adsorption Mechanisms
Copper-platinum (Cu-Pt) catalysts have demonstrated significant efficacy in reducing the overpotential required for key electrochemical reactions. The incorporation of copper into a platinum catalyst modifies the electronic structure of the platinum atoms, which in turn lowers the activation energy for reactions like the oxygen reduction reaction (ORR) and the methanol (B129727) oxidation reaction (MOR). Theoretical predictions indicate that Pt-Cu alloys are considerably more effective at reducing the large overpotentials characteristic of these reactions compared to pure platinum. researchgate.net This enhancement is largely attributed to the inherent surface charge characteristics of the alloy. researchgate.net
The mechanism for this improved performance involves changes in the d-orbital energy of the platinum. Alloying platinum with copper alters the energy of the free d-orbitals, which facilitates the adsorption of reactants such as O₂. mdpi.com This modification of the electronic properties can also weaken the bonds of intermediate species, preventing the catalyst surface from becoming blocked. For the hydrogen evolution reaction (HER), density functional theory calculations have shown that the 5d orbital of atoms in oxidized Pt clusters can hybridize with the 1s orbital of hydrogen. This leads to a nearly zero relative free energy (ΔG) for the absorption of hydrogen atoms (H*), which is a critical factor for high catalytic activity. rsc.org In the context of MOR, the bifunctional mechanism is prominent; OH groups tend to adsorb on the copper atoms, which facilitates the electrochemical desorption of methanol oxidation intermediate products from the adjacent platinum surface sites. mdpi.com
Long-Term Stability in Varied pH Environments
The long-term stability of copper-platinum catalysts is a critical factor for their practical application and is highly dependent on the catalyst's structure and the operating environment. A primary challenge, particularly in acidic environments, is the leaching of the less noble copper component from the alloy. mdpi.comresearchgate.net Studies conducted in acidic solutions like 0.1 M HClO₄ have shown that an acid pretreatment can remove unstable copper from the catalyst. mdpi.comresearchgate.net While this process involves the dissolution of some copper, it has been found to have little negative effect on the catalyst's activity and can improve its long-term stability by reducing the amount of copper that leaches out during subsequent electrochemical operations. mdpi.comresearchgate.net
The structural design of the catalyst plays a crucial role in its stability. Core-shell structures, with a copper-rich core and a platinum shell, have been shown to be highly stable during potential cycling in acidic media such as 0.1 M HClO₄ and 0.5 M H₂SO₄. researchgate.net The platinum shell effectively protects the copper core from the corrosive acidic environment. researchgate.netmdpi.com In alkaline solutions, certain morphologies of Cu-Pt catalysts, such as bimetallic nanoflowers, have demonstrated superior stability for the methanol oxidation reaction compared to pure platinum nanoparticle electrocatalysts. americanelements.com
| Catalyst Structure | pH Environment | Stability Observation | Source(s) |
| De-alloyed PtCu/C | Acidic (0.1 M HClO₄) | Acid pretreatment reduces subsequent Cu leaching without harming activity. | mdpi.comresearchgate.net |
| Cu-Pt Core-Shell | Acidic (0.1 M HClO₄, 0.5 M H₂SO₄) | Highly stable during potential cycling; Pt shell protects the Cu core. | researchgate.net |
| Pt-Cu Nanoflowers | Alkaline | Superior stability for MOR compared to pure Pt nanoparticles. | americanelements.com |
Oxygen Reduction Reaction (ORR) Electrocatalysis
Copper-platinum alloys are highly effective electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. The enhanced activity is attributed to both geometric and electronic effects that arise from alloying platinum with copper. The incorporation of copper leads to a contraction of the Pt-Pt interatomic distance. mdpi.com This lattice compression, along with a modification of the platinum d-band center, optimizes the binding energy of oxygen and intermediate oxygen-containing species (like OH and HO₂⁻). mdpi.comresearchgate.net An optimal bond strength is crucial: if the interaction is too strong, the product desorption is hindered, and if it's too weak, the initial oxygen adsorption is inefficient. mdpi.comresearchgate.net By tuning these properties, Pt-Cu catalysts facilitate the favorable direct four-electron reduction pathway of O₂ to H₂O. mdpi.com
Comparative Performance of Multimetallic Systems
The performance of Pt-Cu catalysts for the ORR is often benchmarked against pure platinum and other platinum-based bimetallic systems. While some PtCu/C catalysts have shown higher activity than commercial Pt/C catalysts, other bimetallic combinations have also demonstrated exceptional performance. mdpi.com For instance, core-shell catalysts such as Ru@Pt/C and Ir@Pt have been reported to exceed the activity of state-of-the-art commercial Pt/C catalysts and meet stringent targets set by organizations like the U.S. Department of Energy. mdpi.comosti.gov The Ru@Pt/C catalyst achieved a mass activity of 0.50 A mgPt⁻¹ at 0.9 V, and the Ir@Pt catalyst showed a mass activity 1.8 times that of commercial Pt/C after 10,000 stability cycles. mdpi.comosti.gov Pt-Ni systems are also highly regarded for their high activity and durability in ORR. ipmi.org The superior performance of these systems highlights the general strategy of using a second metal to modify the catalytic properties of platinum.
| Catalyst System | Key Performance Metric | Comparison to Pt/C | Source(s) |
| Pt-Cu/C | Higher mass and specific activity in some samples. | Outperforms in specific cases. | mdpi.com |
| Ru@Pt/C | Mass activity of 0.50 A mgPt⁻¹ at 0.9 V. | Exceeds commercial Pt/C and DOE 2020 target. | mdpi.com |
| Ir@Pt Core-Shell | Mass activity 1.8x higher after 10,000 cycles. | Significantly more active and stable. | osti.gov |
| Pt-Ni Core-Shell | Maintained 98.4% of activity after 70,000 cycles. | Highly active and extremely durable. | ipmi.org |
| Co-Cu MOF | Onset potential of 1.06 V, half-wave potential of 0.95 V (alkaline). | Surpassed Pt/C performance in alkaline media. | acs.org |
Core-Shell Design for Optimized Activity and Stability
The core-shell nanostructure is a particularly effective design for optimizing both the activity and stability of Pt-Cu ORR catalysts. researchgate.net In this configuration, a core of a less expensive, non-noble metal or alloy (like copper) is encapsulated by a thin shell of platinum. This structure offers several advantages. Firstly, it maximizes the utilization of the expensive platinum by concentrating it on the catalytically active surface. researchgate.net Secondly, the core material induces a compressive strain on the platinum shell due to lattice mismatch. researchgate.netmdpi.com This strain modifies the electronic structure of the platinum surface, weakening the binding of oxygenated species and thereby enhancing the ORR kinetics. researchgate.net Research has demonstrated that the compressive strain induced by a higher copper content in the core leads to promoted ORR activity by optimizing the oxygen binding energy. researchgate.net Furthermore, the platinum shell effectively shields the copper-rich core from the acidic environment of a fuel cell, preventing its dissolution and significantly improving the catalyst's long-term durability. researchgate.netmdpi.com
Methanol Oxidation Reaction (MOR) Electrocatalysis
Copper-platinum catalysts exhibit significantly enhanced performance in the methanol oxidation reaction (MOR), which is the anode reaction in direct methanol fuel cells (DMFCs). mdpi.com Research has consistently shown that Pt-Cu catalysts, in various forms such as supported alloys and nanoflowers, have superior mass and specific activity compared to traditional commercial Pt/C catalysts. mdpi.comamericanelements.com The presence of copper modifies the electronic structure of the platinum surface, which is one factor contributing to the higher catalytic activity. umich.edu Furthermore, the morphology of the catalyst plays a significant role; for example, Pt-Cu nanocubes with {100}-terminated facets have demonstrated higher electrocatalytic activity towards methanol oxidation than spherical nanoparticles which possess mixed crystallographic facets. umich.edu The improved performance is also closely linked to the catalyst's enhanced resistance to poisoning by carbon monoxide (CO), a common intermediate in methanol oxidation. jlu.edu.cn
Impact of Amorphous Structures on Activity
Amorphous, or non-crystalline, structures in copper-platinum catalysts can significantly influence their catalytic activity. rdworldonline.com Unlike their crystalline counterparts, amorphous materials lack long-range atomic order, which can lead to a higher density of defect sites and a larger surface area. These features can provide more accessible active sites for catalytic reactions, potentially enhancing catalytic performance. researchgate.net
The disordered nature of amorphous catalysts allows for a wider range of coordination numbers and interatomic distances for the metal atoms. acs.org This structural flexibility can lead to the formation of unique active centers that are not present in crystalline materials. For instance, in the context of CO2 electroreduction, amorphous copper surfaces have been shown to offer a multitude of active sites for CO2 adsorption and can even spontaneously activate the CO2 molecule. acs.org Research has indicated that the intermediates of CO2 reduction exhibit enhanced stability on these amorphous surfaces, which translates to lower overpotentials and improved selectivity for desired products. acs.org
Furthermore, the increased density of catalytically active sites on amorphous surfaces has been credited for higher activity in other reactions as well. For example, a highly distributed amorphous copper catalyst demonstrated superior performance in the electroreduction of nitrate (B79036) to ammonia (B1221849) compared to its crystalline counterpart. mdpi.com This enhanced activity was attributed to the abundance of active sites arising from the disordered structure. acs.orgmdpi.com The inherent flexibility of amorphous structures also makes them potentially more resistant to deactivation processes like coking. eurekalert.org
Electrochemical CO2 Reduction (CO2RR) to C2+ Products
Copper-based catalysts are unique in their ability to electrochemically reduce carbon dioxide (CO2) to valuable multi-carbon (C2+) products, such as ethylene (B1197577) and ethanol. The incorporation of platinum into copper catalysts has been explored as a strategy to tune the activity and selectivity of this reaction. The management of key intermediates, namely adsorbed carbon monoxide (CO) and hydrogen (H), is crucial for achieving high selectivity towards specific C2+ products.
The electrochemical reduction of CO2 on copper-platinum catalysts is a complex process involving multiple electron and proton transfer steps. The reaction pathway is highly dependent on the catalyst's surface structure, composition, and the applied electrochemical potential. Generally, the process is believed to initiate with the adsorption and activation of CO2 on the catalyst surface, followed by a series of reduction steps to form various intermediates, which can then couple to form C-C bonds, leading to C2+ products.
Tuning Activity and Selectivity through Catalyst Design
The design of copper-platinum catalysts offers several avenues for tuning their activity and selectivity in the electrochemical CO2 reduction reaction (CO2RR). The atomic ratio of copper to platinum is a critical parameter. For instance, in CuPt/C catalysts, varying the Cu:Pt atomic ratio has been shown to significantly impact the product distribution. eurekalert.org Catalysts with high Cu:Pt ratios (e.g., 99:1 and 95:5) have been found to enhance the production of formate (B1220265) at mild potentials. eurekalert.org This is attributed to improved water activation, leading to a higher availability of protons or adsorbed hydrogen near the active sites. eurekalert.org Conversely, lower Cu:Pt ratios tend to favor the formation of CO due to platinum's affinity for the carbon-bound *COOH intermediate. eurekalert.org
The morphology and structure of the catalyst also play a crucial role. For example, oxide-derived copper catalysts, which are formed by the reduction of copper oxides, have shown enhanced selectivity for C2+ products. The reduction process can create undercoordinated sites, grain boundaries, and rough surfaces that act as catalytically active sites for C-C coupling. Furthermore, the introduction of a second metal, like zinc, to a copper catalyst can shift the selectivity from ethylene to ethanol. The addition of halides to the electrolyte can also tune the selectivity of copper-based catalysts by altering the surface charge and morphology.
The table below summarizes the effect of catalyst design on the Faradaic efficiency (FE) of different products in CO2RR.
| Catalyst Composition | Key Design Feature | Predominant Product(s) | Faradaic Efficiency (%) | Reference |
| CuPt/C (99:1 Cu:Pt) | High Cu:Pt ratio | Formate | Enhanced at -0.6 V vs. RHE | eurekalert.org |
| CuPt/C (95:5 Cu:Pt) | High Cu:Pt ratio | Formate | Enhanced at -0.6 V vs. RHE | eurekalert.org |
| Cu-Pt single-atom | Pt single-atoms on Cu | C2+ products | Up to 70.4% | |
| Cu-Pt nanoparticles | Pt nanoparticles on Cu | Methane (B114726) (CH4) | Up to 57.7% | |
| Oxide-derived Cu | Nanostructured surface | C2+ products | Up to 58% |
Role of Defect Engineering in C-C Coupling
Defect engineering is a powerful strategy to enhance the catalytic performance of copper-based materials for C-C coupling in CO2 reduction. Defects, such as vacancies and grain boundaries, can act as active sites that promote the dimerization of CO intermediates, a critical step in the formation of C2+ products. These engineered defects can alter the electronic properties of the catalyst, leading to optimized adsorption energies for key reaction intermediates.
For example, creating carbon defects on a copper-doped carbon nitride catalyst has been shown to significantly boost the photocatalytic reduction of CO2 to ethanol. These carbon defects lower the free energy for the transfer of *CO intermediates and promote the formation of a six-membered ring intermediate state, which acts as an intramolecular catalyst for *CO dimerization. Similarly, in electrocatalysis, defects in copper-based catalysts can enhance the formation of ethylene by promoting C-C coupling through reaction intermediates and the influence of local pH. The presence of strong interactions between platinum nanoparticles and topological carbon defects can also stabilize the catalyst and optimize its electronic structure for electrochemical reactions.
Other Catalytic and Electrocatalytic Transformations
Catalytic Hydrogenation and Dehydration
Copper-platinum catalysts are effective in various hydrogenation reactions. The combination of the two metals can lead to synergistic effects, enhancing both activity and selectivity. For instance, in the selective hydrogenation of p-chloronitrobenzene, a Cu/C-Pt catalyst, where platinum nanoparticles are deposited on copper-decorated activated carbon, exhibited much higher selectivity towards the desired product, p-chloroaniline, compared to a monometallic platinum catalyst. The electronic effect of copper on the platinum nanoparticles is believed to be a key factor in this enhanced selectivity.
While copper catalysts are generally used for milder hydrogenation reactions compared to platinum or nickel, the bimetallic formulation allows for a broader range of applications. The specific arrangement of the metals, whether as alloys, core-shell structures, or single-atom alloys, can significantly influence the catalytic performance.
Information specifically detailing the catalytic dehydration capabilities of copper-platinum catalysts is less prevalent in the reviewed literature. While hydrogenation and dehydration reactions can sometimes be coupled, dedicated studies on the dehydration of specific substrates using copper-platinum catalysts were not prominently featured in the search results.
Dechlorination of Chlorinated Hydrocarbons
Copper-platinum catalysts have shown promise in the hydrodechlorination of chlorinated hydrocarbons. This process involves the reductive removal of chlorine atoms from organic molecules, often converting them into less toxic compounds. The catalytic performance is influenced by the catalyst preparation method and the interaction between the two metals.
For example, bimetallic platinum-copper catalysts prepared by the reduction of oxide precursors with hydride anions have been investigated for the hydrodechlorination of 1,2-dichloroethane. A catalyst synthesized by reduction with calcium hydride at 450°C demonstrated high selectivity towards ethene. This enhanced selectivity was attributed to the effective alloying of platinum and copper, as confirmed by chemisorption and transmission electron microscopy. In another approach, the use of a bimetal made of palladium and iron has been shown to be very effective in dechlorinating various toxic chemicals found in soils and groundwater, such as trichloroethene, dichloromethane, and polychlorinated biphenyls. The rate of dechlorination of trichloroethene was found to be one to two orders of magnitude faster with a palladium-iron bimetal compared to iron alone.
NOₓ Reduction Catalysis
The mechanism of NOₓ reduction on Cu-Pt catalysts often involves a bifunctional pathway. In this mechanism, the different metallic sites perform distinct but complementary roles. For instance, in the selective catalytic reduction (SCR) of NOₓ, one metal component can facilitate the adsorption and activation of the reducing agent (such as ammonia or carbon monoxide), while the other promotes the adsorption and dissociation of NOₓ molecules.
Research on Pt/Cu-Mg-Al-O catalysts derived from hydrotalcites has shown that the inclusion of copper significantly improves the NO oxidation activity, which in turn increases the catalyst's capacity for NOₓ storage. researchgate.net Temperature-programmed desorption (TPD) studies revealed that adding 10-20% copper oxide (CuO) to the catalyst formulation can sharply reduce the decomposition temperature of the nitrates formed on the surface during storage. researchgate.net This indicates that the Cu-Pt system facilitates both the capture and subsequent reduction of NOₓ at lower temperatures.
Reduction of 4-Nitro-Phenol (4-NP)
The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (B1222165) (NaBH₄) is a widely used model reaction to evaluate the efficacy of metallic nanocatalysts. Bimetallic copper-platinum catalysts, particularly in core-shell nanostructures, have demonstrated notable activity for this conversion. The process is easily monitored using UV-visible spectroscopy, as the yellowish 4-nitrophenolate (B89219) ion has a distinct absorption peak at ~400 nm, which diminishes as the colorless 4-aminophenol product (with a peak around 300 nm) is formed.
The reaction mechanism on the surface of metallic nanoparticles is generally described by the Langmuir-Hinshelwood model. acs.org This model involves the following steps:
Adsorption: Both reactants, the 4-nitrophenolate ions and the borohydride ions (BH₄⁻, the active reducing species from NaBH₄), adsorb onto the surface of the Cu-Pt nanoparticles.
Surface Reaction: The nanoparticle facilitates the transfer of a surface-adsorbed hydride species from the borohydride to the adsorbed 4-nitrophenolate. This is the rate-determining step. The reaction proceeds through a 4-hydroxylaminophenol intermediate before forming the final product. acs.org
Desorption: The final product, 4-aminophenol, desorbs from the nanoparticle surface, freeing up the active sites for the next catalytic cycle.
Research on AuCu@Pt core-shell nanospheres has provided insights into the catalytic efficiency of Pt-shelled bimetallic particles. researchgate.net While this study used a gold-copper core, the results highlight the role of the platinum shell in the catalysis. The study found that the rate constants, activation energies, and activation entropies for the reaction were distinct for the core-shell nanostructure compared to monometallic nanoparticles, indicating a synergistic effect. researchgate.net The heterogonous mechanism, where catalysis occurs efficiently on the nanoparticle surface, was strongly supported. researchgate.net The bimetallic arrangement alters the electronic structure of the platinum surface, enhancing its ability to facilitate the electron transfer required for the reduction.
Interactive Data Table: Catalytic Reduction of 4-Nitrophenol
| Catalyst | Reaction Rate Constant (k) | Activation Energy (Ea) | Reference |
| AuCu@Pt Core-Shell Nanospheres | Varies with composition | Varies with composition | researchgate.net |
| Copper(II) Schiff Base Complexes | Up to 97.5% conversion | Not specified | nih.gov |
| Pt Nanoparticles on Co-Al LDH | 36.63 kJ mol⁻¹ | 36.63 kJ mol⁻¹ | mdpi.com |
Electrochemical Sensing Applications
Copper-platinum bimetallic nanomaterials are effective electrocatalysts for the development of highly sensitive and selective electrochemical sensors. The synergistic effect between copper and platinum enhances the electrocatalytic activity towards the oxidation or reduction of various analytes, leading to improved sensor performance, such as lower detection limits and wider linear ranges, compared to sensors based on either pure copper or pure platinum.
A significant application of Cu-Pt catalysts is in the electrochemical detection of ammonia. Dendritic Cu@Pt core-shell nanostructures have been shown to be efficient for the ammonia oxidation reaction (AOR). mdpi.comresearchgate.net This high catalytic activity allows for the sensitive detection of ammonia. For example, a sensor using these nanostructures on a pencil graphite (B72142) electrode achieved a low detection limit of 0.78 µM over a wide linear range from 1 µM to 1 mM. mdpi.comresearchgate.net Similarly, PtCu alloy nanoparticles synthesized in-situ on a carbon cloth electrode also demonstrated enhanced performance for ammonia detection, with a detection limit as low as 8.6 nM. researchgate.net The improved performance is attributed to the alloying of Pt and Cu, which reduces the crystal lattice spacing of platinum and enhances its catalytic activity toward ammonia. researchgate.net
The mechanism for ammonia sensing involves the electro-oxidation of ammonia on the surface of the Cu-Pt electrode. In an alkaline medium, ammonia is oxidized, generating a measurable current that is proportional to its concentration. The bimetallic surface facilitates this oxidation at a lower potential and with faster kinetics than monometallic electrodes.
Beyond ammonia, Cu-Pt based sensors have potential for detecting other analytes. The principles of enhanced electrocatalysis can be applied to sensors for:
Heavy Metals: Bimetallic nanoparticles are widely used to enhance the detection of heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). The high surface area and modified electronic properties of Cu-Pt nanoalloys can improve the preconcentration and stripping signals in anodic stripping voltammetry, a common technique for heavy metal detection. nih.gov
Glucose: Non-enzymatic glucose sensors are another area where Cu-Pt materials can be applied. Copper oxides are known to be effective for glucose oxidation, and the addition of platinum can further enhance the catalytic activity and stability of the sensor. nih.gov The mechanism involves the electrocatalytic oxidation of glucose to gluconolactone (B72293) on the surface of the modified electrode. nih.gov
Interactive Data Table: Performance of Cu-Pt Based Electrochemical Sensors
| Sensor Composition | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Dendritic Cu@Pt Core-Shell | Ammonia | 1 µM - 1 mM | 0.78 µM | mdpi.comresearchgate.net |
| PtCu Alloy Nanoparticles | Ammonia | 0.5 - 500 µM | 8.6 nM | researchgate.net |
Surface Science and Interfacial Phenomena in Copper Platinum Systems
Surface Segregation Phenomena
The composition of a copper-platinum (Cu-Pt) alloy surface can differ significantly from its bulk composition due to a phenomenon known as surface segregation. This process, where one element preferentially accumulates at the surface, is influenced by various factors, most notably temperature and the presence of reactive gases.
Temperature-Dependent Segregation Profiles
In Cu-Pt systems, the surface composition is highly sensitive to temperature. Generally, vacuum annealing of Cu-Pt alloys leads to the segregation of copper to the surface. researchgate.net This is accompanied by an enrichment of platinum in the subsurface region. researchgate.net However, the extent of this segregation is not static and can be reversed or altered with changing temperatures.
For instance, studies on Pt-Au alloys, which exhibit similar segregation behaviors, have shown that heterogeneous segregation, where the degree of segregation varies across different grain boundaries, is reduced at higher temperatures (increasing from 773 K to 973 K). diva-portal.orgaip.org Low-energy grain boundaries may show no enrichment, while high-energy, more open grain boundaries exhibit substantial segregation. diva-portal.orgaip.org This suggests that at elevated temperatures, the entropic contribution to the free energy competes with the enthalpic driving forces for segregation, leading to a more homogeneous distribution of elements. In some binary metallic nanoparticles, a general trend of diminishing surface segregation with increasing temperature has been observed. mdpi.com
Conversely, in some Cu-Pt nanoparticle systems, platinum segregation to the surface has been observed upon heating. For example, in CuPtx/SBA-15 catalysts with a high platinum content (x ≥ 0.2), heating from 125 K to 225 K in a vacuum causes platinum to move to the surface, a process that has been shown to be reversible. nsf.govnih.gov This indicates a dynamic equilibrium that is highly dependent on the specific conditions and the morphology of the material.
Gas-Induced Metal Segregation and Surface Composition Dynamics
The presence of reactive gases can significantly alter the surface composition of Cu-Pt alloys, a phenomenon termed gas-induced segregation. The adsorption of gas molecules on the alloy surface can change the relative surface energies of the constituent metals, providing a thermodynamic driving force for the rearrangement of surface and near-surface atoms.
Carbon monoxide (CO) is a well-studied example of a gas that induces segregation in Cu-Pt systems. The adsorption of CO on Pt sites can stabilize platinum atoms at the surface, preventing them from being covered by copper. researchgate.net In situ infrared (IR) spectroscopy studies have shown that in a CO atmosphere, platinum reversibly segregates to the surface as the temperature is cycled between 295 K and 495 K. nsf.govnih.gov This effect is particularly evident in dilute single-atom alloys. nsf.govnih.gov At low temperatures, higher CO pressures can even induce the partial segregation of platinum back into the bulk of the nanoparticles. nsf.gov
The nature of the gaseous environment is critical. For example, while CO can induce platinum segregation, an oxidizing atmosphere can have the opposite effect. In the presence of oxygen, copper tends to migrate to the surface to form copper oxides, which can cover the platinum atoms. researchgate.net However, if the surface is first exposed to CO, the adsorbed CO can stabilize the surface platinum atoms and hinder the formation of a complete copper oxide layer. researchgate.net
The following table summarizes the observed segregation behavior under different conditions:
| Condition | Segregating Element | Observations | References |
|---|---|---|---|
| Vacuum Annealing | Copper | Cu segregates to the surface, with Pt enrichment in the subsurface. | researchgate.net |
| Heating in Vacuum (High Pt content NPs) | Platinum | Reversible Pt segregation to the surface observed when heating from 125 K to 225 K. | nsf.govnih.gov |
| CO Atmosphere | Platinum | CO adsorption stabilizes Pt at the surface, leading to reversible segregation with temperature cycling. | researchgate.netnsf.govnih.gov |
| O2 Atmosphere | Copper | Cu migrates to the surface to form oxides, potentially covering Pt atoms. | researchgate.net |
Interfacial Structure and Electronic Interactions
The interface between copper and platinum, whether in core-shell nanoparticles or at the junction of two distinct layers, is a region of significant structural and electronic complexity. The arrangement of atoms at this interface dictates many of the material's properties.
Cu-rich Core and Pt-rich Surface/Shell Configurations
A common and technologically important configuration in bimetallic Cu-Pt systems is the core-shell structure, where one metal forms the core and the other forms the outer shell. In many synthesized Cu-Pt nanoparticles, a Pt-rich shell surrounds a Cu-rich core. wpmucdn.comphys.orgresearchgate.net This arrangement is often thermodynamically driven by the lower surface energy of platinum compared to copper in certain environments.
This core-shell structure can be intentionally created through synthetic methods like the galvanic displacement of a copper monolayer on a different metal or alloy core. conicet.gov.ar Another approach involves the dealloying of a Cu-rich Pt-Cu alloy precursor, where the more reactive copper is selectively dissolved from the surface, leaving behind a Pt-rich shell. acs.org The thickness and composition of this Pt-rich shell can be controlled, which in turn influences the material's catalytic activity and stability. For instance, a sufficiently thick Pt-rich shell can protect the Cu-rich core from oxidation. wpmucdn.comresearchgate.net
The electronic properties of the platinum shell are influenced by the underlying copper-rich core. phys.org This electronic interaction, often referred to as a ligand effect, can modify the adsorption properties of the platinum surface. conicet.gov.ar Furthermore, the lattice mismatch between the Cu-rich core and the Pt-rich shell can induce strain in the shell, which also alters its catalytic properties. conicet.gov.ar
Intermetallic Phase Stability at Interfaces
At the interface between copper and platinum, under suitable conditions, ordered intermetallic phases can form. These are not random alloys but compounds with specific stoichiometry and crystal structures, such as CuPt (L11 phase) and Cu3Pt (L12 phase). rsc.org The formation of these intermetallic phases is often driven by the strong affinity between copper and platinum atoms and can be induced by thermal annealing. wpmucdn.comresearchgate.net
The stability of these intermetallic phases at the interface is a key factor in the long-term performance of Cu-Pt materials in applications like catalysis. Intermetallics are generally more thermodynamically stable than their corresponding random alloys due to their ordered atomic arrangement, which can suppress the diffusion and migration of metal atoms. rsc.org However, the formation of these stable phases can be kinetically hindered by high diffusion barriers and the strong metallic bonds within the lattice. rsc.org
The interface between a copper-tin solder and a copper substrate provides a related example where the introduction of platinum into a Cu-Sn intermetallic (Cu6Sn5) was found to greatly improve its thermodynamic stability and suppress phase transitions. researchgate.net This highlights the potential for even small amounts of a third element to stabilize intermetallic phases at an interface.
Atomic Arrangements and Ordered Structures at Heterointerfaces (e.g., CuPt-type ordering)
A specific and noteworthy atomic arrangement that can occur at the interface of Cu-Pt systems is CuPt-type ordering. This type of ordering is characterized by the alternating stacking of atomic planes composed solely of copper atoms and those composed solely of platinum atoms along the {111} crystallographic direction. rsc.org This results in a superlattice structure. wikipedia.org
In the L11-CuPt phase, for example, the crystal structure is based on a face-centered cubic (fcc) lattice, but with a specific, long-range ordered arrangement where each platinum atom is surrounded by copper atoms. rsc.org This ordering leads to a change in the lattice symmetry and can significantly alter the electronic and optical properties of the material. wikipedia.org
The formation of such ordered structures is not limited to the Cu-Pt system itself but is a recognized phenomenon in various III-V and II-VI semiconductor alloys, where it is also referred to as CuPt-type ordering. wikipedia.org In Cu-Pt alloys, the presence of these ordered domains at heterointerfaces can have a profound impact on the material's properties. For instance, annealing a Cu/Pt(111) film at temperatures above 600 K can lead to the formation of a well-ordered Cu3Pt surface alloy. researchgate.net The precise control over these atomic arrangements is a key challenge and opportunity in designing Cu-Pt materials with tailored functionalities.
Spin-Orbit Torque (SOT) and Magnetic Phenomena at Interfaces
In heterostructures containing copper-platinum (Cu-Pt), the interface plays a critical role in generating novel magnetic phenomena. The strong spin-orbit coupling inherent to platinum, combined with the structural and electronic properties of the Cu-Pt alloy or interface, gives rise to significant spin-orbit torques (SOTs). These torques provide an efficient, all-electrical method for manipulating the magnetization of an adjacent ferromagnetic layer, which is fundamental for developing next-generation spintronic devices such as magnetic random access memory (MRAM).
Field-Free Switching of Perpendicular Magnetization
A significant challenge in the application of SOTs for memory devices is the need for an external magnetic field to achieve deterministic, repeatable switching of perpendicular magnetization. In conventional heavy-metal/ferromagnet bilayers, the symmetry of the SOT restricts switching to be probabilistic without an external field to break the symmetry. aps.org However, research into Cu-Pt systems has revealed effective strategies to overcome this limitation, enabling field-free switching.
One successful approach involves introducing a lateral composition gradient within the Cu-Pt alloy layer. aps.org In a heterostructure consisting of a Cu-Pt layer with a longitudinal composition gradient adjacent to a perpendicularly magnetized Co/Ni multilayer, deterministic field-free switching was demonstrated. aps.org The key mechanism is the creation of a longitudinal gradient in the SOT itself, which breaks the required symmetry. The switching of the perpendicular magnetization is observed only when the applied electrical current flows along the direction of this composition gradient; no switching occurs when the current is transverse to the gradient or in a sample without a gradient. aps.org
Another powerful method leverages the intrinsic low crystal symmetry of certain Cu-Pt alloys. Epitaxially grown L1₁-ordered CuPt/CoPt bilayers exhibit a three-fold rotational symmetry (C₃ᵥ point group) at the interface. researchgate.netarxiv.orgarxiv.org This low-symmetry structure inherently allows for an unconventional out-of-plane SOT, sometimes referred to as a "3m SOT," when current is applied along a low-symmetry crystal axis. arxiv.orgarxiv.orgarxiv.org This out-of-plane torque component can directly and deterministically switch the perpendicular magnetization of the CoPt layer without the need for an external magnetic field. researchgate.netarxiv.org First-principles calculations have quantified this 3m SOT in a CoPt/CuPt bilayer to be approximately 20% of the conventional damping-like SOT. arxiv.orgarxiv.org This approach simplifies device structure by removing the need for external fields or complex architectural symmetry breaking. nih.gov
| System Configuration | Mechanism for Field-Free Switching | Key Findings | Reference |
|---|---|---|---|
| Cu-Pt (with composition gradient)/Co/Ni | Longitudinal gradient of spin-orbit torque (SOT) | Deterministic switching is achieved only when the current is parallel to the composition gradient. | aps.org |
| L1₁-ordered CuPt/CoPt | Low crystal symmetry (C₃ᵥ) of the interface allows for an out-of-plane torque component. | Field-free switching is observed when current flows along specific low-symmetry directions. | researchgate.netarxiv.org |
| [Co/Pt]/Cu/Co | Balancing interlayer exchange coupling (via Cu thickness) and magnetic anisotropy. | Optimal conditions for reliable field-free switching were found by adjusting Cu and Pt layer thicknesses. | mdpi.com |
Current-Induced Out-of-Plane Effective Fields
The phenomenon of field-free switching in Cu-Pt based systems is mediated by the generation of current-induced effective magnetic fields, particularly a component oriented out-of-plane (H_z^eff). acs.org This out-of-plane effective field exerts a torque on the magnetization, enabling its deterministic reversal. The origin of this field is tied to the symmetry-breaking mechanisms within the material stack.
In heterostructures like L1₁ CuPt/CoPt, the low crystal symmetry that permits field-free switching is also responsible for generating the out-of-plane effective field. researchgate.net This field can be measured experimentally using techniques such as the hysteresis loop shift method. In this measurement, an anomalous Hall effect (AHE) loop is recorded while a DC current is applied. The presence of a current-induced H_z^eff causes the hysteresis loop to shift horizontally along the magnetic field axis. acs.orgnih.gov A positive current may generate an effective field in the -z direction, while a negative current generates one in the +z direction, or vice-versa, depending on the system's properties. nih.gov
Research on CuPt/CoPt heterostructures has identified the significant role of both the measurement conditions and interfacial properties on the magnitude of this effective field. Studies comparing measurements using continuous versus pulsed currents have shown distinct behaviors, highlighting the important contribution of thermal effects from Joule heating during the SOT process. acs.org Furthermore, deliberate modification of the CuPt/CoPt interface, for instance through controlled oxidation, has been shown to significantly enhance the out-of-plane effective field, demonstrating a pathway to engineer and optimize the switching efficiency. researchgate.net
| Interfacial Oxidation Time (min) | Out-of-Plane Effective Field (H_OOP^eff) (Oe) |
|---|---|
| 0 | ~20 |
| 30 | ~35 |
| 60 | ~55 |
| 90 | ~45 |
| 120 | ~30 |
Future Directions and Emerging Research Avenues for Copper Platinum Materials
Synergistic Integration of Synthesis, Characterization, and Modeling
The future development of copper-platinum materials hinges on the close-knit integration of synthesis, characterization, and computational modeling. This synergistic approach allows for a "design-to-device" workflow, where theoretical predictions guide the synthesis of novel materials with tailored properties, which are then validated and further understood through advanced characterization techniques.
Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the electronic structure and catalytic activity of different copper-platinum configurations. For instance, theoretical studies have substantiated that the interface between platinum and copper in single-atom alloys (SAAs) serves as the intrinsic active center for specific reactions. These models can predict how the addition of platinum to a copper matrix will alter the adsorption energies of reactants, thereby guiding the synthesis of more efficient catalysts. nih.gov
This predictive power of modeling is complemented by advanced synthesis techniques that allow for the precise control of the material's architecture at the nanoscale. The insights gained from computational studies can inform the choice of synthesis parameters to achieve desired compositions and morphologies.
Furthermore, the feedback loop is closed by advanced characterization techniques, particularly in situ and operando methods, which provide real-time information about the catalyst's structure and function under actual reaction conditions. This allows researchers to validate theoretical models and refine their understanding of the structure-property relationships that govern catalytic performance.
Exploration of Novel Copper-Platinum Architectures and Compositions
Researchers are actively exploring a variety of novel architectures and compositions for copper-platinum materials to enhance their catalytic performance and stability. These efforts are moving beyond simple alloys to more complex and precisely controlled nanostructures.
Novel Architectures:
Core-Shell Nanoparticles: These structures, typically with a copper-rich core and a platinum-rich shell, are of great interest as they maximize the use of the more expensive platinum by concentrating it on the catalytically active surface. researchgate.netmdpi.com The underlying core can also modulate the electronic properties of the platinum shell, leading to enhanced activity. mdpi.com
Janus Nanoparticles: These anisotropic nanoparticles possess two distinct faces with different compositions and functionalities. researchgate.netsemanticscholar.org This unique architecture opens up possibilities for multifunctional catalysts where different reactions can occur on opposite sides of the same nanoparticle.
Nanotubes and Branched Nanostructures: One-dimensional structures like nanotubes and branched or dendritic nanoparticles offer high surface area and improved mass transport properties. rsc.orguark.edu Platinum-copper nanotubes have demonstrated significantly enhanced activity and durability for the oxygen reduction reaction. rsc.org
Single-Atom Alloys (SAAs): In these materials, individual platinum atoms are atomically dispersed on a copper support. nih.gov This configuration maximizes the utilization of platinum and can lead to unique catalytic selectivities due to the distinct electronic environment of the isolated platinum atoms.
Tunable Compositions:
The ratio of copper to platinum can be precisely controlled to fine-tune the catalytic properties of the material. Studies have shown that the catalytic efficiency is not always directly proportional to the platinum content. rsc.orgrsc.org In some cases, a lower platinum content can lead to greater efficiency due to synergistic effects between the two metals. rsc.orgrsc.org
| Architecture | Key Features | Potential Applications |
| Core-Shell | Platinum-rich shell, copper-rich core; maximizes platinum utilization. researchgate.netmdpi.com | Electrocatalysis (e.g., oxygen reduction reaction). researchgate.net |
| Janus | Two distinct faces with different compositions. researchgate.netsemanticscholar.org | Multifunctional catalysis. |
| Nanotubes | High surface area, one-dimensional structure. rsc.org | Fuel cells, electrocatalysis. rsc.org |
| Dendritic | Branched, tree-like morphology; high surface area. uark.edu | Methanol (B129727) oxidation. uark.edu |
| Single-Atom Alloy | Atomically dispersed platinum on a copper surface. nih.gov | Selective hydrogenation, glycerol (B35011) hydrogenolysis. nih.gov |
Advanced In Situ/Operando Characterization Techniques for Reaction Mechanisms
A deep understanding of reaction mechanisms at the atomic level is crucial for the rational design of improved copper-platinum catalysts. Advanced in situ and operando characterization techniques are indispensable tools for achieving this understanding, as they allow researchers to observe the catalyst in action under realistic reaction conditions. wikipedia.orgsemanticscholar.org
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is particularly powerful for establishing structure-reactivity relationships. wikipedia.org Techniques such as X-ray Absorption Near Edge Structure (XANES) spectroscopy can be used to determine the oxidation state and coordination environment of copper and platinum atoms during a reaction. rsc.orgresearchgate.net This information is vital for understanding how the electronic structure of the catalyst changes under catalytic conditions.
Diffuse Reflective Infrared Fourier Transform Spectroscopy (DRIFTS) is another valuable operando technique that can identify reaction intermediates on the catalyst surface. semanticscholar.orgmdpi.com For example, in situ DRIFTS measurements have been used to identify the intermediates in glycerol hydrogenolysis on platinum-copper single-atom alloy catalysts. nih.gov
The insights gained from these advanced characterization techniques are essential for validating theoretical models and for developing a more complete picture of the catalytic cycle.
| Technique | Information Obtained | Relevance to Copper-Platinum Research |
| XANES | Oxidation state, coordination environment. rsc.orgresearchgate.net | Understanding changes in the electronic structure of Cu and Pt during catalysis. |
| DRIFTS | Identification of surface adsorbates and reaction intermediates. semanticscholar.orgmdpi.com | Elucidating reaction pathways and mechanisms. nih.gov |
| In situ TEM | Real-time imaging of structural changes. | Observing nanoparticle sintering, restructuring, and faceting under reaction conditions. |
| Operando Raman | Vibrational modes of surface species. | Probing catalyst-adsorbate interactions. |
Tailoring Interfacial Properties for Specific Applications
Metal-Metal Interface:
The nature of the interface between copper and platinum atoms can significantly influence the electronic structure and, consequently, the catalytic activity. For example, in platinum-copper single-atom alloys, the Pt-Cu interface sites have been identified as the active centers for glycerol hydrogenolysis, facilitating the activation of C-H and C-O bonds. nih.gov This interfacial synergistic catalysis leads to a lower activation energy and enhanced performance compared to monometallic catalysts. nih.gov
Metal-Support Interface:
The interaction between the copper-platinum nanoparticles and the support material can also be engineered to enhance catalytic activity. For instance, creating specific interface structures, such as Ptδ+-Ov-Ti3+ and Cuδ+-Ov-Ti3+ on a titanium dioxide support, has been shown to enhance light absorption and the separation of photogenerated charge carriers in photocatalytic CO2 reduction. nih.gov This highlights the potential of interfacial engineering to create more efficient photocatalysts. The choice of support material can also influence the dispersion and stability of the nanoparticles.
Strategies for Enhancing Durability and Sustainability
For the widespread practical application of copper-platinum materials, it is essential to enhance their long-term durability and to develop more sustainable synthesis methods.
Enhancing Durability:
The degradation of catalysts, often through processes like nanoparticle sintering or the dissolution of the less noble metal (copper), is a major challenge. mdpi.comaidic.itresearchgate.net Alloying platinum with copper can inherently improve the stability of the catalyst. Morphological control is another key strategy; for example, platinum-copper nanotubes have demonstrated greatly ameliorated durability compared to commercial platinum-on-carbon catalysts in accelerated durability tests. rsc.org The development of core-shell structures with a protective platinum shell can also prevent the leaching of the copper core. mdpi.com
| Durability Challenge | Mitigation Strategy | Example |
| Nanoparticle Sintering | Strong metal-support interactions, protective coatings. | Anchoring nanoparticles on high-surface-area supports. |
| Copper Leaching | Formation of stable alloys, core-shell architectures. mdpi.com | Pt-enriched surfaces on PtCu nanotubes. rsc.org |
| Carbon Support Corrosion | Use of more stable support materials (e.g., graphitized carbon, metal oxides). | Doping carbon supports with nitrogen. |
Sustainability:
The high cost and scarcity of platinum are significant drivers for developing more sustainable catalytic materials. The use of abundant and inexpensive copper to reduce the amount of platinum required is a key aspect of this. nih.gov Furthermore, there is a growing interest in "green" synthesis methods that utilize environmentally benign reagents and conditions. nih.govuitm.edu.mymdpi.comresearchgate.nettandfonline.com These methods often employ plant extracts or other biological materials as reducing and capping agents, offering a more sustainable alternative to conventional chemical synthesis routes. nih.govuitm.edu.mytandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
